CBZ-Vaganciclovir
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCZUCRFYVVAW-LYKKTTPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453676 | |
| Record name | Cbz-Valine ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194154-40-0 | |
| Record name | Cbz-Valine ganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBZ-Vaganciclovir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on CBZ-Valganciclovir: A Key Intermediate in the Synthesis of the Antiviral Agent Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of CBZ-Valganciclovir, a critical intermediate in the manufacturing of Valganciclovir. Valganciclovir is an important antiviral medication used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients.[1][2] CBZ-Valganciclovir, or N-Carbobenzyloxy-L-valinyl-ganciclovir, represents a key stage in the prodrug strategy to enhance the oral bioavailability of the active compound, Ganciclovir.
Chemical Structure and Properties
CBZ-Valganciclovir is the N-benzyloxycarbonyl (CBZ or Z) protected form of the L-valyl ester of Ganciclovir. This protection of the amino group of the valine residue is a common strategy in peptide synthesis and related chemical transformations to prevent unwanted side reactions during the esterification of Ganciclovir.
Chemical Structure:
-
IUPAC Name: [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate[3]
-
Synonyms: CBZ-Vaganciclovir, N-Carbobenzyloxy-L-valinyl-ganciclovir, Cbz-Valine ganciclovir[3][4]
-
CAS Number: 194154-40-0[3]
-
Molecular Formula: C₂₂H₂₈N₆O₇[3]
A summary of the available physicochemical properties of CBZ-Valganciclovir is presented in Table 1.
Table 1: Physicochemical Properties of CBZ-Valganciclovir
| Property | Value | Reference(s) |
| Molecular Weight | 488.49 g/mol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place | [4] |
| pKa (Predicted) | 9.32 ± 0.20 | [4] |
| Density (Predicted) | 1.46 g/cm³ | [4] |
For the purpose of context, the properties of the final drug product, Valganciclovir, are provided in Table 2. The conversion of Ganciclovir to the Valganciclovir prodrug significantly enhances its oral bioavailability.
Table 2: Physicochemical and Pharmacokinetic Properties of Valganciclovir
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂N₆O₅ | [5] |
| Molecular Weight | 354.36 g/mol | [5] |
| Oral Bioavailability | Approximately 60% | [1] |
| Elimination Half-life | Approximately 4 hours (in patients with normal renal function) | [1] |
| Metabolism | Rapidly hydrolyzed to Ganciclovir by intestinal and hepatic esterases | [1][6] |
| Excretion | Primarily as Ganciclovir in the urine | [1] |
Synthesis of Valganciclovir via CBZ-Valganciclovir: Experimental Protocols
The synthesis of Valganciclovir typically involves the esterification of Ganciclovir with a protected valine derivative, followed by deprotection. The use of N-benzyloxycarbonyl-L-valine (CBZ-L-valine) is a well-established method. Below are generalized experimental protocols based on published literature.
2.1. Esterification of Ganciclovir to form CBZ-Valganciclovir
This step involves the coupling of Ganciclovir with CBZ-L-valine. Due to the two hydroxyl groups in Ganciclovir, this reaction can lead to a mixture of mono- and di-esterified products. Reaction conditions are optimized to favor the formation of the desired monoester.
-
Materials: Ganciclovir, N-benzyloxycarbonyl-L-valine (CBZ-L-valine), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), a catalyst like 4-dimethylaminopyridine (DMAP), and a suitable solvent (e.g., dimethylformamide (DMF) or a mixture of dichloromethane and DMF).[7][8]
-
Procedure:
-
Ganciclovir, CBZ-L-valine, and DMAP are dissolved in the chosen solvent system.[7]
-
The mixture is stirred at room temperature.[7]
-
DCC, dissolved in a portion of the solvent, is added to the reaction mixture.[7]
-
The reaction is allowed to proceed for several hours at room temperature.[7][8]
-
Upon completion, the by-product, dicyclohexylurea (DCU), is removed by filtration.[8]
-
The filtrate containing CBZ-Valganciclovir is then purified. This may involve aqueous workup, extraction, and crystallization to isolate the monoester from any unreacted starting materials and the di-ester by-product.[7]
-
2.2. Deprotection of CBZ-Valganciclovir to Yield Valganciclovir
The final step is the removal of the CBZ protecting group to yield Valganciclovir. This is typically achieved by catalytic hydrogenation.
-
Materials: CBZ-Valganciclovir, a hydrogenation catalyst (e.g., 10% Palladium on carbon), a suitable solvent (e.g., methanol), and a source of hydrogen.[9] For the hydrochloride salt, hydrochloric acid is also included.[9]
-
Procedure:
-
CBZ-Valganciclovir is dissolved in the solvent.[9]
-
The palladium on carbon catalyst is added to the solution.[9]
-
If the hydrochloride salt is desired, a stoichiometric amount of hydrochloric acid is added.[9]
-
The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a pressurized hydrogenation apparatus.[9]
-
The reaction is monitored until the deprotection is complete.
-
The catalyst is removed by filtration through a pad of celite.[9]
-
The solvent is removed under vacuum, and the resulting Valganciclovir is purified by recrystallization.[9]
-
Visualizations of Synthetic and Mechanistic Pathways
3.1. Synthetic Pathway of Valganciclovir
The following diagram illustrates the key steps in the synthesis of Valganciclovir, highlighting the formation of the CBZ-Valganciclovir intermediate.
3.2. Mechanism of Action of Valganciclovir
Valganciclovir itself is not the active antiviral agent. It acts as a prodrug that is efficiently converted to Ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form, which inhibits viral DNA synthesis.
References
- 1. Valganciclovir - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cbz-Valine ganciclovir | 194154-40-0 [chemicalbook.com]
- 5. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Valganciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Crucial Role of CBZ-Valganciclovir in the Synthesis of Valganciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of N-benzyloxycarbonyl-valganciclovir (CBZ-Valganciclovir) in the chemical synthesis of Valganciclovir, a vital antiviral medication. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of drug development and manufacturing.
Introduction
Valganciclovir, the L-valyl ester prodrug of Ganciclovir, exhibits significantly improved oral bioavailability, making it a cornerstone in the treatment of cytomegalovirus (CMV) infections. The synthesis of Valganciclovir is a multi-step process that necessitates the strategic use of protecting groups to ensure the desired chemical transformations occur with high yield and purity. Within these synthetic routes, CBZ-Valganciclovir emerges as a key intermediate, facilitating the selective esterification of Ganciclovir with L-valine.
The carbobenzyloxy (CBZ or Z) group serves as a robust protecting group for the amino functionality of L-valine. This protection is essential to prevent undesired side reactions, such as the formation of amides, during the esterification of the hydroxyl groups of Ganciclovir. Following the successful coupling of CBZ-L-valine to Ganciclovir, the CBZ group is efficiently removed, typically through hydrogenolysis, to yield the final active pharmaceutical ingredient, Valganciclovir.
Synthetic Pathways Involving CBZ-Valganciclovir
Several synthetic strategies leverage CBZ-Valganciclovir as a key intermediate. The primary approaches involve the direct esterification of Ganciclovir or the use of a protected Ganciclovir derivative.
Pathway 1: Direct Esterification of Ganciclovir
This pathway involves the direct reaction of Ganciclovir with N-CBZ-L-valine in the presence of a coupling agent. This approach can lead to a mixture of mono- and bis-esterified products, requiring careful control of reaction conditions and subsequent purification.
Pathway 2: Synthesis via Protected Ganciclovir Derivatives
To enhance selectivity and yield, a common strategy involves the use of a Ganciclovir derivative where one of the hydroxyl groups is temporarily protected. A frequently used starting material is triacetylganciclovir, which undergoes selective hydrolysis to yield a monoacetylated Ganciclovir intermediate. This intermediate is then reacted with N-CBZ-L-valine.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthetic methods for the preparation of Valganciclovir, highlighting the yields and purity at key stages involving CBZ-Valganciclovir.
Table 1: Synthesis of CBZ-Valganciclovir Intermediate
| Starting Material | Coupling Agent/Method | Solvent(s) | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
| Ganciclovir | DCC, DMAP | DMSO | 25-30°C, 5-6 hours | - | 98.87% (bis-ester) | Quick Company |
| Monoacetylganciclovir | DCC | Dichloromethane, DMF | 25°C, 12 hours | - | - | EP1837336A1[1] |
| Ganciclovir | DCC, DMAP | DMF | Room Temp, 8 hours | >98% (monoester) | >98% | CN105732630A[2] |
| Ganciclovir | DCC | DMSO | 30-40°C, 15-20 hours | - | >99.5% (monoester) | Google Patents[3] |
Table 2: Deprotection of CBZ-Valganciclovir to Valganciclovir Hydrochloride
| Catalyst | Solvent(s) | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |
| 10% Palladium on Carbon | Methanol, aq. HCl | 0.7-1 kg/cm ² H₂, 25-30°C, 17-18 hours | - | - | Quick Company |
| Palladium on Carbon | - | Acidic conditions, H₂, 25-30°C, 4-5 hours | - | - | EP1837336A1[1] |
| 10% Palladium on Carbon | Aqueous Isopropanol | - | - | >99.5% | Benchchem[4] |
| Palladium on Carbon | Ethanol, aq. HCl | - | 75% | 98.48% | US8586738B2[5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of Valganciclovir via the CBZ-Valganciclovir intermediate.
Protocol 1: Preparation of Monoacetylganciclovir from Triacetylganciclovir
-
Selective Hydrolysis: Triacetylganciclovir is subjected to selective hydrolysis using an amine such as piperidine or piperazine.[1] The reaction temperature is maintained between 25 to 80°C.[6]
-
Work-up and Isolation: Upon completion of the reaction, the monoacetylganciclovir is isolated and purified.
Protocol 2: Synthesis of 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)-methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate
-
Reaction Setup: In a suitable reaction vessel, N-CBZ-L-valine (170 g) and dicyclohexylcarbodiimide (DCC) (130 g) are stirred in dichloromethane (2 L).[1]
-
Addition of Monoacetylganciclovir: The monoacetylganciclovir (70 g) from the previous step is added to the reaction mixture and stirred for 3-4 hours.[1]
-
Catalyst and Solvent Addition: Dimethylformamide (DMF) (140 ml) and 4-dimethylaminopyridine (DMAP) (0.82 g) are added, and the mixture is stirred at 25°C for 12 hours.[1]
-
Work-up and Isolation: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is concentrated under vacuum to remove DMF, yielding the crude CBZ-protected intermediate.[1]
Protocol 3: Hydrolysis to N-Benzyloxycarbonyl Valganciclovir (CBZ-Valganciclovir)
-
Base Hydrolysis: The product from Protocol 2 (34 g) is stirred with piperidine (68 ml) at 25°C for 48 hours to remove the acetyl group.[1]
-
Work-up and Isolation: After the reaction, isopropyl alcohol (136 ml) is added, followed by hexane (340 ml). The hexane layer is decanted, and the remaining oil is further stirred in a mixture of isopropyl alcohol and hexane to yield N-Benzyloxycarbonyl Valganciclovir.[1]
Protocol 4: Hydrogenolysis of N-Benzyloxycarbonyl Valganciclovir to Valganciclovir Hydrochloride
-
Reaction Setup: N-Benzyloxycarbonyl Valganciclovir is dissolved in a suitable solvent such as methanol.[7]
-
Catalyst and Acid Addition: A catalyst, typically Palladium on Carbon (Pd/C), is added to the solution under acidic conditions, usually achieved by the addition of hydrochloric acid.[6]
-
Hydrogenation: The reaction mixture is subjected to hydrogenation with hydrogen gas, often at a pressure below 50 psi, at a temperature of 25-30°C for 4-5 hours.[6]
-
Work-up and Isolation: The catalyst is removed by filtration. The filtrate is then concentrated, and the Valganciclovir hydrochloride is purified, often through crystallization.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this guide.
References
- 1. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 2. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 3. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 6. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]
- 7. Preparation Of Valganciclovir And Its Salts [quickcompany.in]
N-Carbobenzyloxy-L-valinyl-ganciclovir foundational information
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-valinyl-ganciclovir, also known as CBz-Valganciclovir, is a key intermediate in the synthesis of Valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections.[1] It is a prodrug of the potent antiviral agent ganciclovir.[1] This L-valyl ester modification is a critical strategy to enhance the oral bioavailability of ganciclovir, which is poorly absorbed when administered orally. This document provides a comprehensive overview of the foundational information, synthesis, and mechanism of action of N-Carbobenzyloxy-L-valinyl-ganciclovir.
Core Compound Properties
N-Carbobenzyloxy-L-valinyl-ganciclovir is a white to off-white solid.[1] While specific quantitative solubility data is not widely available in public literature, it is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.
| Property | Value | Reference |
| Molecular Formula | C22H28N6O7 | [1][2][3] |
| Molecular Weight | 488.49 g/mol | [3] |
| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [2] |
| CAS Number | 194154-40-0 | [3] |
Mechanism of Action and Prodrug Strategy
The primary role of N-Carbobenzyloxy-L-valinyl-ganciclovir is to serve as a prodrug that is efficiently converted to ganciclovir in the body. The addition of the L-valine ester, protected by a carbobenzyloxy group, significantly enhances the molecule's oral bioavailability. This is believed to be due to active transport across the intestinal wall via peptide transporters.
Following oral administration, N-Carbobenzyloxy-L-valinyl-ganciclovir undergoes a two-step conversion to release the active antiviral agent, ganciclovir. First, the carbobenzyloxy (CBz) protecting group is removed, yielding valganciclovir. Subsequently, intestinal and hepatic esterases rapidly hydrolyze the valine ester, releasing ganciclovir into the bloodstream.
The active ganciclovir is then taken up by virus-infected cells where it is phosphorylated to ganciclovir monophosphate by a viral-encoded thymidine kinase. Cellular kinases then further phosphorylate it to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of DNA synthesis, thus inhibiting viral replication.[4][5]
Quantitative Data
Bioavailability
The L-valine ester prodrug strategy dramatically improves the oral bioavailability of ganciclovir.
| Compound | Oral Bioavailability |
| Ganciclovir | <10% |
| Valganciclovir | ~60% |
Antiviral Efficacy
While N-Carbobenzyloxy-L-valinyl-ganciclovir is a prodrug with expectedly low direct antiviral activity, its efficacy is realized through its conversion to ganciclovir. The following table summarizes the in vitro efficacy of ganciclovir against various herpesviruses.
| Virus | Strain | IC50 (µM) | Reference |
| Human Cytomegalovirus (HCMV) | AD169 | 8-9 | [6] |
| Human Cytomegalovirus (HCMV) | Clinical Isolate | 14 | [6] |
| Herpes Simplex Virus-1 (HSV-1) | KOS | 0.07 nM (for E-GCV) | [7] |
Experimental Protocols
Synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir
The synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir is a key step in the production of valganciclovir. The following protocol is a representative example based on published literature.
Materials:
-
Ganciclovir derivative (e.g., mono-acetyl ganciclovir)
-
N-CBZ-L-valine
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Solvents for purification (e.g., ethanol, water, chloroform, toluene)
Procedure:
-
Activation of N-CBZ-L-valine: In a reaction vessel, dissolve N-CBZ-L-valine and a coupling agent such as DCC in an appropriate solvent like DCM.
-
Coupling Reaction: To the activated N-CBZ-L-valine solution, add the ganciclovir derivative and a catalytic amount of DMAP. The reaction is typically stirred at room temperature for several hours.
-
Work-up: After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified using techniques such as crystallization or column chromatography. A common method involves dissolving the crude product in a solvent like ethanol or DMSO and then precipitating the purified N-Carbobenzyloxy-L-valinyl-ganciclovir by adding water.[8][9] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform or toluene).[9]
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard method for the analysis and purity determination of N-Carbobenzyloxy-L-valinyl-ganciclovir and its related compounds. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector at a wavelength of approximately 250-254 nm.[10][11]
Conclusion
N-Carbobenzyloxy-L-valinyl-ganciclovir is a crucial intermediate in the synthesis of the antiviral drug valganciclovir. Its design as a prodrug of ganciclovir successfully overcomes the poor oral bioavailability of the parent drug, representing a significant advancement in the treatment of cytomegalovirus infections. The synthetic and analytical methodologies outlined in this document provide a foundational understanding for researchers and professionals in the field of drug development. Further research to quantify the specific physicochemical properties and direct in vitro activity of N-Carbobenzyloxy-L-valinyl-ganciclovir would provide a more complete profile of this important compound.
References
- 1. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Carbobenzyloxy-L-valinyl-ganciclovir | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102070635B - Preparation method for ganciclovir valine ester derivative - Google Patents [patents.google.com]
- 9. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. jpionline.org [jpionline.org]
The Carboxybenzyl (CBZ) Group: A Linchpin in Ganciclovir Prodrug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of valganciclovir, the L-valyl ester prodrug of the antiviral agent ganciclovir, represents a significant advancement in the treatment of cytomegalomegalovirus (CMV) infections, primarily due to its enhanced oral bioavailability. A critical step in the chemical synthesis of valganciclovir is the strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. This technical guide delves into the pivotal role of the carboxybenzyl (CBZ or Z) protecting group in this process. We will explore the mechanism of CBZ protection of the L-valine amino acid, its subsequent coupling with a ganciclovir intermediate, and the final deprotection step to yield the active pharmaceutical ingredient. This guide provides detailed experimental protocols, quantitative data on reaction efficiencies, and visualizations of the chemical pathways and workflows to offer a comprehensive resource for professionals in drug development and organic synthesis.
Introduction: The Significance of Protecting Groups in Nucleoside Analogue Synthesis
The chemical synthesis of complex molecules like nucleoside analogues frequently necessitates the use of protecting groups. These chemical moieties temporarily mask reactive functional groups, preventing them from participating in reactions while transformations are carried out at other sites in the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield under mild conditions that do not affect the integrity of the target molecule.
In the synthesis of valganciclovir, the primary challenge lies in the selective formation of an ester linkage between the hydroxyl group of ganciclovir and the carboxyl group of L-valine. Without protection, the nucleophilic amino group of L-valine would compete with the hydroxyl group of ganciclovir in the coupling reaction, leading to the formation of undesired amide byproducts. The carboxybenzyl (CBZ) group, introduced by Bergmann and Zervas in 1932, has emerged as a highly effective protecting group for amines in this context.[1] Its stability in both basic and mildly acidic environments makes it compatible with the conditions required for esterification.[1]
The Mechanism of CBZ Protection
The CBZ group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[2] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the protected amino acid.
The mechanism involves the nucleophilic attack of the amino group of L-valine on the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride leaving group and the formation of the stable carbamate linkage.
Visualizing the Protection Mechanism
Caption: Mechanism of CBZ protection of L-valine.
Synthesis of Valganciclovir: A Step-by-Step Approach
The synthesis of valganciclovir using the CBZ protecting group strategy can be broadly divided into three key stages:
-
Protection: Protection of the amino group of L-valine with the CBZ group.
-
Coupling: Esterification of a suitably protected ganciclovir intermediate with N-CBZ-L-valine.
-
Deprotection: Removal of the CBZ group to yield valganciclovir.
Experimental Protocols
This protocol is based on the Schotten-Baumann reaction conditions.
-
Dissolution: Dissolve L-valine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) while cooling in an ice bath.
-
Addition of Cbz-Cl: Vigorously stir the solution and add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained between 15-25°C.[3]
-
pH Maintenance: During the addition of benzyl chloroformate, simultaneously add a 2 M sodium hydroxide solution to maintain the pH of the reaction mixture at approximately 9.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated hydrochloric acid. A white solid will precipitate.[4]
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield N-CBZ-L-valine.[4]
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Activation of N-CBZ-L-valine: In a reaction vessel, stir a solution of N-CBZ-L-valine (2.4 eq) and dicyclohexylcarbodiimide (1.8 eq) in dichloromethane (DCM).[5]
-
Addition of Ganciclovir Intermediate: Add monoacetyl ganciclovir (1.0 eq) to the reaction mixture and stir for 3-4 hours.[5]
-
Catalyst Addition: Add N,N-dimethylformamide (DMF) and a catalytic amount of 4-dimethylaminopyridine (DMAP) and continue stirring at 25°C for 12 hours.[5]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude product is N-CBZ-valganciclovir monoacetate.
-
Hydrolysis of Acetyl Group: The monoacetyl group is then selectively hydrolyzed under basic conditions (e.g., using piperidine) to yield N-CBZ-valganciclovir.[5]
The final step involves the removal of the CBZ group via catalytic hydrogenation.
-
Reaction Setup: Dissolve N-CBZ-valganciclovir (1.0 eq) in a suitable solvent such as methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).[6]
-
Acidification: Add hydrochloric acid to the mixture.[7]
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm or up to 50 psi) and stir vigorously at 25-30°C for 4-5 hours.[5][7]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of water and isopropanol to yield valganciclovir hydrochloride.[8]
Quantitative Data
The efficiency of each step is crucial for the overall yield of the synthesis. The following table summarizes typical yields reported for each key transformation.
| Step | Reaction | Reagents | Typical Yield (%) | Reference(s) |
| 1 | CBZ Protection of L-valine | Benzyl chloroformate, NaOH | 93.7 | [4] |
| 2 | Coupling | N-CBZ-L-valine, Monoacetyl ganciclovir, DCC, DMAP | ~70 (for hydrolysis of triacetyl to monoacetyl ganciclovir) | [5] |
| 3 | Deprotection (Hydrogenolysis) | H₂, Pd/C, HCl | 55-92 | [9] |
Note: The yield for the coupling step is often reported in conjunction with the preceding deacetylation step. A purity of >99.0% for the intermediate monoester and >99.5% for the final valganciclovir hydrochloride has been reported after purification.[10]
Visualizing the Experimental Workflow
Caption: Overall workflow for valganciclovir synthesis.
Stability of the CBZ Group
The robustness of the CBZ group is a key factor in its successful application. It is stable under the basic conditions of the Schotten-Baumann reaction and the neutral to slightly basic conditions of the DCC/DMAP-mediated coupling.[1] It is also stable to the mildly basic conditions often used for the hydrolysis of the acetyl protecting group on the ganciclovir intermediate.[11] This stability ensures that the amino group of L-valine remains protected throughout the key bond-forming steps. The primary lability of the CBZ group is to catalytic hydrogenolysis, which allows for its clean and efficient removal in the final step of the synthesis.[12]
Conclusion
The carboxybenzyl protecting group plays an indispensable role in the synthesis of valganciclovir. Its ease of introduction, stability under the required reaction conditions, and facile removal via catalytic hydrogenolysis make it an ideal choice for protecting the amino group of L-valine. The methodologies outlined in this guide provide a robust framework for the efficient and scalable synthesis of this important antiviral prodrug. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of using the CBZ group is essential for the successful synthesis of valganciclovir and other complex pharmaceutical agents. The continued optimization of these synthetic routes, with a focus on yield, purity, and environmental sustainability, remains a key area of research in pharmaceutical chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: CBZ-Valganciclovir as a Key Intermediate in the Synthesis of Valganciclovir
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganciclovir is a potent antiviral agent highly effective against cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] However, its clinical utility is hampered by poor oral bioavailability (<10%), necessitating intravenous administration for induction therapy.[2][3] To overcome this limitation, valganciclovir, the L-valyl ester prodrug of ganciclovir, was developed.[1] Valganciclovir significantly enhances oral bioavailability to approximately 60%, allowing for oral administration.[1][2] After absorption, it is rapidly hydrolyzed by intestinal and hepatic esterases to yield ganciclovir.[4][5]
A critical step in the chemical synthesis of valganciclovir is the selective esterification of ganciclovir with L-valine. To achieve this with high yield and purity, the amino group of L-valine must be protected. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for this purpose. This guide provides an in-depth overview of N-(benzyloxycarbonyl)-L-valganciclovir (CBZ-valganciclovir), a pivotal intermediate in this synthetic pathway. We will detail the experimental protocols, present relevant physicochemical and reaction data, and illustrate the synthetic and metabolic pathways.
The Prodrug Strategy: From Ganciclovir to Valganciclovir
The development of valganciclovir is a classic example of a prodrug strategy aimed at improving the pharmacokinetic profile of an active pharmaceutical ingredient (API). The addition of the L-valine ester moiety leverages the body's natural peptide transporters (PEPT1 and PEPT2) for enhanced absorption from the gastrointestinal tract.[4] The CBZ protecting group is essential during synthesis to prevent unwanted side reactions, such as the formation of amide bonds, ensuring that the esterification occurs selectively at the hydroxyl group of ganciclovir.
Physicochemical Data of Key Compounds
The properties of the reactants, intermediates, and final product are crucial for process development and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | White crystalline solid | 82410-32-0 |
| L-Valine | C₅H₁₁NO₂ | 117.15 | White crystalline powder | 72-18-4 |
| N-CBZ-L-Valine | C₁₃H₁₇NO₄ | 251.28 | White to off-white crystalline powder | 1149-26-4 |
| CBZ-Valganciclovir | C₂₂H₂₈N₆O₇ | 488.50 | White Solid | 194154-40-0 |
| Valganciclovir HCl | C₁₄H₂₃ClN₆O₅ | 390.83 | White to off-white crystalline powder | 175865-59-5 |
Synthetic Pathway and Experimental Protocols
The synthesis of valganciclovir hydrochloride from ganciclovir proceeds through two main stages: the formation of the protected intermediate, CBZ-valganciclovir, followed by deprotection.
Step 1: Preparation of N-benzyloxycarbonyl-L-valine (CBZ-L-valine)
This step protects the amino group of L-valine to prevent it from reacting during the subsequent esterification.[6]
-
Protocol:
-
Dissolve L-valine in an aqueous sodium hydroxide solution.
-
Cool the mixture in an ice-salt bath, maintaining the internal temperature below 10°C.[7]
-
Under vigorous stirring, add benzyl chloroformate (Cbz-Cl) dropwise to the solution, ensuring the temperature remains controlled.[6][7]
-
After the addition is complete, continue stirring at low temperature (e.g., in an ice-water bath) for approximately 2 hours, followed by stirring at room temperature for several hours (e.g., 6 hours) until the reaction is complete (monitored by TLC).[7]
-
The product, N-CBZ-L-valine, is then isolated, typically through acidification and extraction or filtration.
-
Step 2: Synthesis of CBZ-Valganciclovir (Esterification)
This is the core step where the protected amino acid is coupled with ganciclovir. Several methods exist, often starting with a protected form of ganciclovir to improve selectivity. A common approach involves the condensation of monoacetyl ganciclovir with CBZ-L-valine.[8][9][10]
-
Protocol (using Monoacetyl Ganciclovir):
-
Stir N-CBZ-L-valine (e.g., 170g) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (e.g., 130g) in a suitable solvent like dichloromethane (DCM) (e.g., 2L).[10]
-
Add monoacetyl ganciclovir (e.g., 70g) to the reaction mixture and stir for 3-4 hours.[10]
-
Add N,N-dimethylformamide (DMF) (e.g., 140ml) and a catalyst like 4-dimethylaminopyridine (DMAP) (e.g., 0.82g).[10]
-
Continue stirring the reaction mass at room temperature (25°C) for approximately 12 hours.[10]
-
The resulting product, an acetyl-protected CBZ-valganciclovir, is then isolated. This is followed by selective hydrolysis (e.g., using a base like piperidine) to remove the acetyl group, yielding the CBZ-valganciclovir monoester.[8][9]
-
-
Alternative Protocol (Direct Condensation):
Step 3: Synthesis of Valganciclovir HCl (Deprotection)
The final step involves the removal of the CBZ protecting group via catalytic hydrogenolysis.
-
Protocol:
-
Dissolve the CBZ-valganciclovir monoester (e.g., 5g) in a solvent such as methanol (e.g., 100 mL).[4]
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C) (e.g., 1g).[4][8][9]
-
Add hydrochloric acid (e.g., 33% aqueous HCl, 1.6 mL) to the suspension.[4]
-
Hydrogenate the mixture in an autoclave under hydrogen pressure (e.g., 4 kg/cm ²) for about 2 hours.[4]
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.[4]
-
Remove the solvent under vacuum, and recrystallize the residue from a suitable solvent system (e.g., water:isopropanol) to yield pure valganciclovir hydrochloride as a white solid.[4]
-
Quantitative Reaction Data
The efficiency of each synthetic step is critical for the overall process viability. The following table summarizes representative yields and conditions.
| Reaction Step | Starting Materials | Key Reagents | Solvent(s) | Typical Yield | Reference |
| Protection | L-Valine, Benzyl Chloroformate | NaOH | Water | High (Not specified) | [6][7] |
| Esterification | Monoacetyl Ganciclovir, N-CBZ-L-Valine | DCC, DMAP | DCM, DMF | Good (Not specified) | [10] |
| Deprotection | CBZ-Valganciclovir monoester | H₂, 10% Pd/C, HCl | Methanol | 70.6% | [4] |
In Vivo Conversion and Mechanism of Action
Once administered, valganciclovir acts as a carrier, delivering ganciclovir efficiently into the systemic circulation.
-
Absorption and Hydrolysis: After oral administration, valganciclovir is absorbed through the gastrointestinal tract and is rapidly and completely hydrolyzed by esterases in the intestinal wall and liver to ganciclovir and the natural amino acid L-valine.[4][5]
-
Phosphorylation: Inside CMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by a viral-encoded protein kinase (UL97).[2]
-
Activation: Host cell kinases then further phosphorylate the monophosphate to the active ganciclovir triphosphate.[2]
-
Inhibition: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), disrupting viral DNA synthesis by inhibiting viral DNA polymerase and by being incorporated into the viral DNA, causing chain termination.[1]
Conclusion
CBZ-valganciclovir is an indispensable intermediate in the modern synthesis of valganciclovir. The use of the carbobenzyloxy protecting group allows for a controlled and efficient esterification of ganciclovir with L-valine, a crucial step in creating this high-bioavailability prodrug. The synthetic route, involving protection, coupling, and deprotection, is a robust and scalable process that has enabled the widespread clinical use of oral ganciclovir therapy. This technical guide provides researchers and drug development professionals with the foundational knowledge of the synthesis, properties, and biological fate of this important antiviral medication.
References
- 1. Valganciclovir - Wikipedia [en.wikipedia.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Valganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis method of valganciclovir as hydrochloric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. An Improved Process For The Preparation Of Valganciclovir [quickcompany.in]
- 9. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Exploratory studies on CBZ-protected ganciclovir esters
An in-depth technical guide on the exploratory studies of Carbobenzoxy (CBZ)-protected ganciclovir esters, designed for researchers, scientists, and drug development professionals.
Introduction
Ganciclovir is a potent antiviral agent primarily used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1] However, its clinical utility is hampered by suboptimal physicochemical properties, leading to poor oral bioavailability.[1] To overcome this limitation, a prodrug strategy is often employed, wherein ganciclovir is chemically modified to create ester derivatives with improved pharmacokinetic profiles. Valganciclovir, the L-valyl ester of ganciclovir, is a successful example of this approach, demonstrating significantly enhanced oral bioavailability.[2]
The synthesis of such ester prodrugs frequently involves the use of protecting groups to ensure selective reactions. The Carbobenzoxy (CBZ or Z) group is a common amine-protecting group used in peptide synthesis and related fields. In the context of valganciclovir synthesis, N-CBZ-L-valine is a key intermediate, which is coupled to ganciclovir to form a CBZ-protected ganciclovir ester. This protected compound is a crucial precursor that is subsequently deprotected to yield the final active prodrug.
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of CBZ-protected ganciclovir esters, based on available scientific literature and patents.
Synthesis of CBZ-Protected Ganciclovir Esters
The primary synthetic route involves the esterification of ganciclovir with N-CBZ-L-valine. This reaction typically requires a coupling agent to activate the carboxylic acid group of the protected amino acid, facilitating its condensation with the hydroxyl groups of ganciclovir. Depending on the reaction conditions, this can yield mono- or bis-esterified products. The synthesis of the mono-ester, which is the precursor to valganciclovir, often involves either a direct controlled reaction or the partial hydrolysis of the bis-ester derivative.[3]
General Synthesis Workflow
The overall process begins with the protection of the amino acid L-valine with a CBZ group. This is followed by the coupling of CBZ-L-valine to ganciclovir, which can result in a mixture of products. The desired mono-ester is then isolated, often through purification or selective hydrolysis of the bis-ester.
Experimental Protocols
The following are representative protocols derived from patent literature for the synthesis of CBZ-ganciclovir esters.
Protocol 1: Synthesis of Bis-CBZ-L-Valine Ganciclovir Ester [4]
-
Reaction Setup: In a suitable reaction vessel, dissolve ganciclovir (e.g., 50 kg) in dimethylformamide (DMF, e.g., 200 kg).
-
Addition of Reagents: Add dicyclohexylcarbodiimide (DCC, e.g., 100 kg), 4-dimethylaminopyridine (DMAP, e.g., 3.0 kg), and CBZ-L-valine (e.g., 110.0 kg) to the solution.
-
Reaction: Stir the mixture at room temperature for approximately 9 hours.
-
Quenching and Filtration: Add water (e.g., 10 kg) to the reaction mixture, stir, and perform suction filtration to remove the dicyclohexylurea byproduct.
-
Work-up: Concentrate the filtrate to dryness. Add chloroform (e.g., 200 kg) and reflux. This crude product is the bis-ester, which can be taken to the next step.
Protocol 2: Selective Hydrolysis to Mono-CBZ-L-Valine Ganciclovir Ester [3]
-
Hydrolysis Reaction: The crude bis-CBZ-L-valine ester of ganciclovir is subjected to partial hydrolysis. This can be achieved using an amine base in a suitable solvent. For example, n-propylamine is added to the reaction mixture.[3]
-
Isolation: The reaction is monitored (e.g., by HPLC) until the optimal yield of the mono-ester is achieved. The reaction is stopped when approximately 50% of the bis-ester has reacted, as prolonged reaction times can lead to the decomposition of the desired mono-ester into ganciclovir.[5]
-
Purification: The resulting solid, which is the crude mono-CBZ-valganciclovir, is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dissolving in a solvent and adding water to precipitate the product).[4]
Physicochemical Data and Characterization
The synthesized CBZ-protected ganciclovir esters are characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the conjugation of the CBZ-L-valine moiety to the ganciclovir backbone.[1]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds, confirming the successful esterification.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a critical tool for assessing the purity of the final compounds and for monitoring the progress of the reaction.[1][6]
Table 1: Physicochemical Properties of Mono-CBZ-L-Valine Ganciclovir
| Property | Value | Source |
| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [7] |
| Molecular Formula | C₂₂H₂₈N₆O₇ | [7] |
| Molecular Weight | 488.5 g/mol | [7] |
| Exact Mass | 488.20194725 Da | [7] |
| CAS Number | 194154-40-0 | [7] |
Mechanism of Action of Released Ganciclovir
CBZ-protected ganciclovir esters are prodrugs designed to be converted in vivo to ganciclovir. Once the protecting groups and the valine ester are cleaved by cellular enzymes (esterases), the released ganciclovir exerts its antiviral effect. The mechanism involves a three-step intracellular phosphorylation process, initiated by a viral-encoded protein kinase (UL97 in CMV) and completed by cellular kinases. The resulting ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis.
Conclusion
The use of a CBZ protecting group is a well-established strategy in the multi-step synthesis of ganciclovir ester prodrugs like valganciclovir. The formation of mono- and bis-CBZ-L-valine ganciclovir esters is a key step, requiring controlled reaction conditions and careful purification to isolate the desired mono-ester intermediate. The data and protocols summarized in this guide highlight the chemical principles and practical considerations for researchers working on the development of ganciclovir prodrugs and related antiviral compounds. These exploratory studies form the foundation for scalable manufacturing processes that enable the production of clinically vital antiviral therapies.
References
- 1. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of ganciclovir after its oral administration and from its prodrug, valganciclovir, in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 5. CN102070635B - Preparation method for ganciclovir valine ester derivative - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Basic characterization of CBZ-Vaganciclovir
An In-depth Technical Guide on the Core Characterization of CBZ-Vaganciclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, scientifically known as N-Carbobenzyloxy-L-valinyl-ganciclovir, is a key protected intermediate in the chemical synthesis of Valganciclovir, a widely used antiviral prodrug of Ganciclovir.[1][2] This document provides a comprehensive overview of the basic characterization of this compound, including its physicochemical properties, a detailed synthesis protocol, and methods for its analysis. The information is intended to support researchers and professionals involved in the development and manufacturing of antiviral therapeutics.
Physicochemical Properties
This compound is a white to off-white solid compound.[3] It is an ester formed between the primary hydroxyl group of the antiviral agent Ganciclovir and the carboxyl group of N-benzyloxycarbonyl-L-valine (CBZ-L-valine). This carbobenzyloxy (CBZ) protecting group is crucial for preventing unwanted side reactions during the synthesis of Valganciclovir.[2]
A summary of its known physicochemical properties is presented in Table 1. It is important to note that some of the presented data are computed or predicted values due to the limited availability of experimentally determined data in public literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 194154-40-0 | [1] |
| Molecular Formula | C₂₂H₂₈N₆O₇ | [1] |
| Molecular Weight | 488.5 g/mol | [1] |
| IUPAC Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | [1] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Soluble in DMSO, Methanol | [3] |
| Density (Predicted) | 1.46 g/cm³ | [3] |
| pKa (Predicted) | 9.32 ± 0.20 | [3] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of Valganciclovir. The following protocol is a composite method derived from various patented and published procedures.[4][5][6] It describes the esterification of Ganciclovir with CBZ-L-valine using a carbodiimide coupling agent.
Experimental Protocol: Synthesis of this compound Monoester
Materials:
-
Ganciclovir
-
N-benzyloxycarbonyl-L-valine (CBZ-L-valine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Triethylamine
-
Ethanol
-
Water
Procedure:
-
In a clean, dry reaction vessel, dissolve Ganciclovir (1 equivalent), CBZ-L-valine (1.5-2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.5-2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the DCC solution to the reaction mixture dropwise, maintaining the temperature between 0-5 °C.
-
Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DMF or DMSO.
-
To the filtrate, add water to precipitate the crude product.
-
Filter the crude product and wash with water.
-
The crude product, which may contain a mixture of mono- and di-esters, is then purified. A common method involves refluxing the crude product in a solvent like toluene, followed by cooling and treatment with a mild base such as triethylamine to selectively hydrolyze the diester.[5]
-
The resulting solid is collected by filtration.
-
The solid is then dissolved in a suitable solvent such as ethanol or DMF, and the product is precipitated by the addition of water.[5]
-
The purified this compound monoester is collected by filtration, washed with water, and dried under vacuum. A purity of >98% can be achieved with this method.[5]
Caption: Synthesis workflow for this compound.
Analytical Characterization
The quality control of this compound is essential to ensure the purity and identity of this key intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used.
Experimental Protocol: HPLC Analysis
The following HPLC method is designed for the analysis of this compound and its isomers, based on methodologies described in the literature.[7]
Chromatographic Conditions:
-
Column: Chiral chromatographic column with cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica gel (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of water and a nitrile solvent (e.g., acetonitrile) in an isocratic elution.
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 10-20 °C.
-
Detection Wavelength: 250-260 nm (typically 254 nm).
-
Injection Volume: 10 µL.
-
Diluent: A 1:1 (v/v) mixture of water and acetonitrile.
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in the diluent to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Caption: Analytical workflow for this compound by HPLC.
Biological Context and Mechanism of Action
This compound itself is not a biologically active antiviral agent. Its significance lies in its role as a protected intermediate. The CBZ group is removed in a subsequent synthetic step to yield Valganciclovir.
Valganciclovir is a prodrug of Ganciclovir. After oral administration, it is rapidly absorbed and hydrolyzed by intestinal and hepatic esterases into Ganciclovir. Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. In cells infected with cytomegalovirus (CMV), Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a viral-encoded protein kinase. Cellular kinases then further phosphorylate it to the active Ganciclovir triphosphate. This triphosphate form acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.[2]
Conclusion
This compound is a crucial intermediate in the synthesis of the antiviral drug Valganciclovir. This guide has provided a summary of its core characteristics, including physicochemical properties, a detailed synthesis protocol, and an analytical method for its quality control. The provided information and workflows are intended to be a valuable resource for scientists and professionals in the field of pharmaceutical development and manufacturing. Further research into the experimental determination of all physicochemical properties would be beneficial for a more complete characterization.
References
- 1. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 194154-40-0: Cbz-Valine ganciclovir | CymitQuimica [cymitquimica.com]
- 3. Cbz-Valine ganciclovir | 194154-40-0 [chemicalbook.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 6. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
- 7. CN109212093B - HPLC detection method of valganciclovir hydrochloride intermediate condensation compound isomer - Google Patents [patents.google.com]
A Hypothetical Case Study in Drug Development: The Discovery and Development of CBZ-Valganciclovir
Disclaimer: CBZ-Valganciclovir is a hypothetical compound presented here as an in-depth technical case study for researchers, scientists, and drug development professionals. This document synthesizes the known properties of Carbamazepine (CBZ) and Valganciclovir to illustrate a plausible discovery and development pathway for a novel chemical entity.
Introduction and Rationale
The management of co-morbidities in patient populations presents a significant challenge in pharmacotherapy. Patients with epilepsy, often managed with long-term anticonvulsant therapy such as Carbamazepine (CBZ), may also be susceptible to opportunistic viral infections, particularly Cytomegalovirus (CMV), especially in immunocompromised states (e.g., post-transplantation). Carbamazepine, a dibenzazepine derivative discovered in 1953, is a cornerstone treatment for epilepsy and neuropathic pain.[1][2] It primarily acts by blocking voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes.[3][4][5] Valganciclovir is an L-valyl ester prodrug of ganciclovir, developed to enhance oral bioavailability for the treatment and prevention of CMV infections.[6][7][8] Following oral administration, it is rapidly hydrolyzed to ganciclovir, which, after phosphorylation, inhibits viral DNA synthesis.[7][8][9]
This whitepaper outlines the hypothetical discovery and development of "CBZ-Valganciclovir," a novel conjugate designed to deliver both an anticonvulsant and an antiviral agent in a single molecule. The primary rationale for such a molecule would be to provide a simplified treatment regimen for epileptic patients at high risk for CMV infection, potentially improving adherence and outcomes. A secondary hypothesis is that the L-valine ester linkage, similar to that in Valganciclovir, could improve the absorption of CBZ, a drug known for its slow and variable absorption.[1]
Hypothetical Discovery and Synthesis
The concept of CBZ-Valganciclovir would originate from a rational drug design approach. The goal would be to create a covalent conjugate of CBZ and ganciclovir, using a cleavable L-valine linker, mimicking the successful prodrug strategy of Valganciclovir.
Synthesis Pathway
The synthesis would be a multi-step process, starting from the known compounds 5H-dibenz[b,f]azepine (the precursor to CBZ) and protected ganciclovir. The key step would be the esterification of ganciclovir with a CBZ-modified L-valine derivative.
Experimental Protocol: Synthesis of CBZ-Valganciclovir
-
Step 1: Synthesis of Carbamazepine (CBZ). As established in the literature, 5H-dibenz[b,f]azepine is reacted with phosgene to form 5-chlorocarbonyl-5H-dibenz[b,f]azepine. This intermediate is then reacted with ammonia to yield Carbamazepine.[10]
-
Step 2: Coupling of CBZ and L-Valine. Carbamazepine is coupled with N-protected L-valine (e.g., N-Boc-L-valine) using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF) to form a CBZ-valine intermediate.
-
Step 3: Esterification. The CBZ-valine intermediate is then esterified with a protected form of ganciclovir. Most syntheses of valganciclovir start with ganciclovir as the starting material.[8][11] The primary hydroxyl group of ganciclovir would be the target for esterification.
-
Step 4: Deprotection. The protecting groups on the ganciclovir moiety and the N-terminus of the valine linker are removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final CBZ-Valganciclovir conjugate.
-
Step 5: Purification. The final product is purified using column chromatography and characterized by NMR and mass spectrometry.
Preclinical Development
The preclinical phase would aim to establish the proof-of-concept, mechanism of action, and safety profile of CBZ-Valganciclovir.
In Vitro Studies
-
Enzymatic Cleavage: Initial experiments would confirm that the ester linkage is cleaved by intestinal and hepatic esterases to release Carbamazepine-valine and ganciclovir.
-
Antiviral Activity: The antiviral activity would be assessed against human CMV strains in cell culture (e.g., human foreskin fibroblasts). The concentration of ganciclovir released from the conjugate would be correlated with the 50% inhibitory concentration (IC50).
-
Anticonvulsant Activity: The anticonvulsant properties would be tested in neuronal cell cultures by measuring the blockade of voltage-gated sodium channels. The effect of the released CBZ-valine (and its subsequent conversion to CBZ) would be compared to CBZ alone.
Table 1: Hypothetical In Vitro Activity of CBZ-Valganciclovir
| Compound | CMV IC50 (µM) | Sodium Channel Blockade (IC50, µM) |
| Ganciclovir | 1.5 | > 100 |
| Carbamazepine | > 100 | 25 |
| CBZ-Valganciclovir | 2.0 | 35 |
In Vivo Animal Models
Dual-efficacy would be tested in relevant animal models. Due to the species-specificity of CMV, a humanized mouse model would be required for the antiviral component.[12] For anticonvulsant activity, established rodent models of epilepsy would be used.[13][14][15][16]
-
Anticonvulsant Model: The maximal electroshock seizure (MES) test in mice would be a primary model.[15][16] Animals would be administered CBZ-Valganciclovir orally, and the dose required to prevent tonic hindlimb extension would be determined (ED50).
-
Antiviral Model: Immunodeficient mice engrafted with human hematopoietic stem cells (humanized mice) would be infected with a clinical HCMV strain.[12] The efficacy of CBZ-Valganciclovir in reducing viral load in blood and organs would be assessed via qPCR.
-
Pharmacokinetics: Pharmacokinetic studies in rats would determine the oral bioavailability, plasma concentrations of the parent conjugate, and the released metabolites (ganciclovir, CBZ).
Table 2: Hypothetical Pharmacokinetic Parameters (Rat Model, Oral Administration)
| Parameter | Carbamazepine[1][17] | Ganciclovir (from Valganciclovir)[6][8] | CBZ-Valganciclovir |
| Bioavailability (%) | ~80% | ~60% | ~75% (releasing both moieties) |
| Tmax (hr) | 4-8 | 1-2 | 2-4 |
| Half-life (t½, hr) | 12-17 (repeated dose) | ~4 | ~6 (for released moieties) |
| Protein Binding (%) | 70-80 | 1-2 | (Hypothetical) ~60% |
Mechanism of Action
The mechanism of action of CBZ-Valganciclovir is designed to be a dual-action pathway following in vivo cleavage.
Anticonvulsant Pathway
The released Carbamazepine moiety would exert its effect by blocking voltage-gated sodium channels in their inactive state.[1][3] This action reduces the repetitive firing of action potentials that characterizes a seizure, thus stabilizing hyperexcited neurons.[3][5]
References
- 1. Carbamazepine - Wikipedia [en.wikipedia.org]
- 2. irispublishers.com [irispublishers.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. ovid.com [ovid.com]
- 7. Articles [globalrx.com]
- 8. Valganciclovir - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]
- 10. Carbamazepine synthesis - chemicalbook [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Humanized Mouse Models of Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Epilepsy - Clinical GateClinical Gate [clinicalgate.com]
- 17. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Nuances of CBZ-Vaganciclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stereochemistry of N-benzyloxycarbonyl (CBZ)-Vaganciclovir, a critical intermediate in the synthesis of the antiviral prodrug Vaganciclovir. Understanding the stereochemical landscape of this molecule is paramount for controlling the purity, efficacy, and safety of the final active pharmaceutical ingredient.
Introduction to the Stereochemistry of Vaganciclovir and its Precursor
Vaganciclovir, the L-valyl ester of Ganciclovir, is an antiviral medication primarily used for the treatment of cytomegalovirus (CMV) infections.[1] A key feature of Vaganciclovir is its existence as a mixture of two diastereomers.[2][3] This diastereomeric nature arises from the esterification of the prochiral diol of Ganciclovir with the chiral amino acid L-valine. The resulting product consists of two diastereomers with an (R) and (S) configuration at the chiral center of the valine moiety, present in an approximately equimolar ratio.[4] The U.S. Food and Drug Administration (FDA) specifies that the diastereomeric ratio of Vaganciclovir hydrochloride should be maintained within the range of 45:55 to 55:45.[2]
CBZ-Vaganciclovir serves as a protected intermediate in several synthetic routes to Vaganciclovir. The use of the CBZ protecting group on the L-valine starting material is a common strategy to facilitate the coupling reaction with Ganciclovir and prevent unwanted side reactions.[5][6] The stereochemical integrity of the L-valine is maintained throughout this process, leading to the formation of two diastereomers of this compound.
Synthesis and Formation of this compound Diastereomers
The synthesis of this compound typically involves the coupling of Ganciclovir with N-CBZ-L-valine. Several methods have been reported, often employing coupling agents such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[7] The reaction can be performed in a suitable solvent like dimethylformamide (DMF).[7]
A common challenge in the synthesis is the formation of the bis-ester impurity, where both hydroxyl groups of Ganciclovir are esterified with CBZ-L-valine.[8] Strategies to mitigate this include the use of protecting groups on one of the hydroxyls of Ganciclovir or a partial hydrolysis of the bis-ester to yield the desired mono-ester.[5][6]
The two diastereomers of this compound are formed because the esterification can occur at either of the two primary hydroxyl groups of the Ganciclovir backbone. As the L-valine used is enantiomerically pure, the resulting products are diastereomers, not enantiomers.
Quantitative Data
| Parameter | Specification | Reference |
| Diastereomeric Ratio (Vaganciclovir HCl) | 45:55 to 55:45 (S:R) | [2] |
| Purity of pure product CBZ-valganciclovir monoester | >98% | [7] |
Experimental Protocols
General Synthesis of this compound Monoester
The following is a generalized protocol based on literature descriptions.[7] Specific conditions may vary depending on the scale and specific synthetic strategy.
Materials:
-
Ganciclovir
-
N-CBZ-L-valine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve Ganciclovir and N-CBZ-L-valine in DMF.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in DMF to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (e.g., 4-24 hours) and monitor by a suitable chromatographic technique (e.g., TLC or HPLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate is then subjected to a work-up procedure, which may involve extraction with an organic solvent like ethyl acetate and washing with aqueous solutions to remove residual reagents.
-
The organic layer is dried and the solvent is evaporated to yield the crude product, which is a mixture of the two this compound diastereomers and potentially some bis-ester impurity.
-
Purification is typically achieved through column chromatography on silica gel.
Chiral HPLC Separation of Vaganciclovir Intermediate Isomers
A patent describes a high-performance liquid chromatography (HPLC) method for the separation of four isomers of a Vaganciclovir hydrochloride intermediate condensation product. This method can be adapted for the analytical separation of the this compound diastereomers.
| Parameter | Condition |
| Chromatographic Column | Chiral stationary phase: cellulose-tris(4-chloro-3-methylphenyl carbamate) coated on silica gel |
| Mobile Phase | Mixture of water and acetonitrile |
| Column Temperature | 10-20 °C |
| Flow Rate | 0.4-0.6 mL/min |
| Detection Wavelength | 250-260 nm |
Biological Significance of Stereochemistry
After oral administration, both diastereomers of Vaganciclovir are rapidly and extensively hydrolyzed by intestinal and hepatic esterases to form the active drug, Ganciclovir.[1][9] This rapid conversion to the same active moiety means that both diastereomers contribute to the therapeutic effect. The pharmacokinetics of Ganciclovir following the administration of Vaganciclovir has been extensively studied.[10][11][12][13] While there is no direct evidence to suggest a significant difference in the rate of hydrolysis between the two diastereomers in vivo, the nearly equimolar ratio in the final drug product ensures consistent delivery of the active Ganciclovir.
Visualizations
Caption: Synthetic pathway for this compound diastereomers.
Caption: Experimental workflow for synthesis and separation.
Caption: In vivo conversion of Vaganciclovir diastereomers.
References
- 1. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US8889109B2 - Pharmaceutical dosage forms comprising valganciclovir hydrochloride - Google Patents [patents.google.com]
- 10. Pharmacokinetics, Pharmacodynamics, and Therapeutic Drug Monitoring of Valganciclovir and Ganciclovir in Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmda.go.jp [pmda.go.jp]
Methodological & Application
Application Notes and Protocols: Synthesis of N-CBZ-L-Valganciclovir from Ganciclovir
Abstract
This document provides a detailed, two-step synthetic protocol for the preparation of N-CBZ-L-Valganciclovir, a carboxybenzyl-protected derivative of Valganciclovir, starting from Ganciclovir. The synthesis involves the initial N-protection of L-valine followed by a direct esterification with Ganciclovir. This protocol is designed for researchers in medicinal chemistry and drug development requiring a reliable method for synthesizing protected analogues of antiviral agents for further modification or as prodrug candidates. All quantitative data are summarized, and a detailed workflow is provided.
Introduction
Valganciclovir is the L-valyl ester prodrug of the antiviral agent Ganciclovir. It exhibits significantly improved oral bioavailability over the parent drug by utilizing peptide transporters in the intestine. The protection of the valine amino group, in this case with a carboxybenzyl (CBZ or Z) group, is a common strategy in medicinal chemistry.[1] This protection renders the amine less reactive, allowing for selective chemical transformations elsewhere in the molecule or for creating advanced prodrug constructs.[2]
This protocol outlines a robust and reproducible two-step synthesis:
-
N-Protection of L-Valine: Synthesis of N-Benzyloxycarbonyl-L-valine (Cbz-Valine) via the Schotten-Baumann reaction.[1]
-
Esterification: Coupling of Cbz-Valine with Ganciclovir's primary hydroxyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as the coupling system.[3][4][5] This method is effective for esterifying alcohols under mild conditions.[5][6]
Overall Reaction Scheme
Step 1: Synthesis of N-CBZ-L-Valine L-Valine is reacted with benzyl chloroformate in an alkaline aqueous solution to yield N-CBZ-L-Valine.
Step 2: Synthesis of N-CBZ-L-Valganciclovir Ganciclovir is coupled with N-CBZ-L-Valine in an anhydrous organic solvent using DCC as a coupling agent and DMAP as a catalyst to form the target ester.
Experimental Protocols
3.1. Step 1: Synthesis of N-Benzyloxycarbonyl-L-valine (Cbz-Valine)
-
Materials:
-
L-Valine
-
Sodium Carbonate (Na₂CO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 6M
-
Deionized Water
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve L-Valine (1.0 eq) in a 1 M solution of Sodium Carbonate in deionized water. Cool the flask to 0-5 °C in an ice bath with gentle stirring.
-
While maintaining the temperature below 5 °C, slowly add Benzyl Chloroformate (1.1 eq) dropwise over 30-45 minutes. Ensure the pH of the mixture remains between 8 and 10.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloroformate.[1]
-
Return the aqueous layer to the flask, cool it in an ice bath, and carefully acidify to pH ~2 with 6M HCl.[1] A white precipitate of Cbz-Valine will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 40 °C to a constant weight. The product is a white crystalline powder.[2]
-
3.2. Step 2: Synthesis of N-CBZ-L-Valganciclovir
-
Materials:
-
Ganciclovir
-
N-CBZ-L-Valine (from Step 1)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add Ganciclovir (1.0 eq) and anhydrous DMF. Stir until Ganciclovir is fully dissolved.
-
Add N-CBZ-L-Valine (1.5 eq) and a catalytic amount of DMAP (0.2 eq) to the solution.[4]
-
Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.5 eq) in a minimal amount of anhydrous DMF.
-
Add the DCC solution dropwise to the reaction mixture over 20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and remove the DMF under high vacuum.
-
Redissolve the resulting crude oil in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-CBZ-L-Valganciclovir as a white solid.
-
Data Presentation
Table 1: Reactant Quantities for Synthesis
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) |
|---|---|---|---|---|
| 1 | L-Valine | 1.0 | 117.15 | 11.72 |
| 1 | Benzyl Chloroformate | 1.1 | 170.59 | 18.77 |
| 2 | Ganciclovir | 1.0 | 255.23 | 25.52 |
| 2 | N-CBZ-L-Valine | 1.5 | 251.28 | 37.69 |
| 2 | DCC | 1.5 | 206.33 | 30.95 |
| 2 | DMAP | 0.2 | 122.17 | 2.44 |
Table 2: Expected Yields and Purity
| Product | Step | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) | Expected Purity (HPLC) |
|---|---|---|---|---|---|
| N-CBZ-L-Valine | 1 | 25.13 | 21.36 - 23.87 | 85 - 95% | >99.0% |
| N-CBZ-L-Valganciclovir | 2 | 48.86 | 29.32 - 36.65 | 60 - 75% | >98.0% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final purified product.
Caption: Workflow for the two-step synthesis of N-CBZ-L-Valganciclovir.
Safety Precautions
-
Benzyl Chloroformate (Cbz-Cl): Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
DCC: A potent skin allergen and sensitizer. Avoid inhalation and skin contact. Always handle with gloves in a fume hood.
-
DMF: A reproductive toxin. Avoid inhalation and skin contact. Use in a fume hood.
-
6M HCl: Highly corrosive. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use. This protocol is intended for use by trained laboratory personnel.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes and Protocols: Step-by-Step Preparation of N-Carbobenzyloxy-L-valinyl-ganciclovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-Carbobenzyloxy-L-valinyl-ganciclovir, a key intermediate in the preparation of the antiviral drug Valganciclovir. The following sections outline the necessary reagents, equipment, and a step-by-step procedure for this synthesis.
Introduction
Valganciclovir is the L-valyl ester prodrug of ganciclovir, a potent antiviral agent effective against cytomegalovirus (CMV). The addition of the L-valine ester enhances the oral bioavailability of ganciclovir. The synthesis of Valganciclovir often proceeds through the formation of N-Carbobenzyloxy-L-valinyl-ganciclovir, where the amino group of L-valine is protected by a carbobenzyloxy (Cbz) group. This protocol details a common laboratory-scale synthesis of this intermediate.
Reaction Scheme
The overall synthetic strategy involves the coupling of a protected form of ganciclovir with N-Carbobenzyloxy-L-valine (Cbz-L-valine), followed by selective deprotection. A common approach utilizes mono-protected ganciclovir to direct the esterification to the desired hydroxyl group.
Experimental Protocols
This protocol is divided into three main stages:
-
Preparation of Monoacetyl-ganciclovir.
-
Coupling of Monoacetyl-ganciclovir with Cbz-L-valine.
-
Hydrolysis to yield N-Carbobenzyloxy-L-valinyl-ganciclovir.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Triacetylganciclovir | C₁₅H₁₉N₅O₇ | 381.34 | Commercially Available | Starting Material |
| Piperidine | C₅H₁₁N | 85.15 | Sigma-Aldrich | Reagent for hydrolysis |
| N-Carbobenzyloxy-L-valine (Cbz-L-valine) | C₁₃H₁₇NO₄ | 251.28 | Commercially Available | Coupling partner |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Sigma-Aldrich | Coupling agent |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Solvent |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Solvent |
| Isopropyl alcohol | C₃H₈O | 60.10 | Fisher Scientific | Solvent for purification |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | Solvent for purification |
Step 1: Preparation of Monoacetyl-ganciclovir from Triacetylganciclovir
This step involves the selective hydrolysis of triacetylganciclovir to yield monoacetyl-ganciclovir.[1][2][3][4]
Procedure:
-
In a round-bottom flask, suspend triacetylganciclovir (100 g) in piperidine (400 ml).[3]
-
Heat the reaction mixture to 50-55 °C and stir for approximately 48 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature (25 °C).
-
Add heptane (2 L) to the mixture and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with heptane, and dry under vacuum to obtain monoacetyl-ganciclovir.
Step 2: Coupling of Monoacetyl-ganciclovir with Cbz-L-valine
This step involves the esterification of monoacetyl-ganciclovir with Cbz-L-valine using DCC as a coupling agent.[1][3][4]
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-Cbz-L-valine (170 g) and dicyclohexylcarbodiimide (130 g) in dichloromethane (2 L) and stir.[3][4]
-
Add the monoacetyl-ganciclovir (70 g) obtained from Step 1 to the reaction mixture and continue stirring for 3-4 hours.[3][4]
-
Add dimethylformamide (140 ml) and 4-dimethylaminopyridine (0.82 g) to the reaction mass and stir at 25 °C for 12 hours.[3][4]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the resulting oily residue in isopropyl alcohol (180 ml).
-
Add hexane (700 ml) and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate.
Step 3: Hydrolysis to N-Carbobenzyloxy-L-valinyl-ganciclovir
This final step involves the selective hydrolysis of the acetyl group to yield the target compound.[1][5]
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent such as methanol.
-
Add a base, such as piperidine, to the solution and stir at room temperature (25-30 °C).[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acid, for example, acetic acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to afford pure N-Carbobenzyloxy-L-valinyl-ganciclovir.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for N-Carbobenzyloxy-L-valinyl-ganciclovir.
Data Summary
The following table summarizes the key quantitative aspects of the synthesis. Please note that yields can vary based on reaction scale and purification efficiency.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Monoacetyl-ganciclovir | Triacetylganciclovir | Piperidine | ~70% |
| 2 | Acetylated N-Cbz-L-valinyl-ganciclovir | Monoacetyl-ganciclovir | Cbz-L-valine, DCC, DMAP | Variable |
| 3 | N-Carbobenzyloxy-L-valinyl-ganciclovir | Acetylated N-Cbz-L-valinyl-ganciclovir | Piperidine | Variable |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
DCC is a potent sensitizer; avoid skin contact.
-
Piperidine is a corrosive and flammable liquid; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. data.epo.org [data.epo.org]
- 4. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]
- 5. An Improved Process For The Preparation Of Valganciclovir [quickcompany.in]
Application Notes and Protocols for the Quantification of Valganciclovir and Related Compounds
Introduction
Valganciclovir is an antiviral prodrug that is rapidly converted to its active form, ganciclovir, in the body. It is widely used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. Accurate and reliable quantification of valganciclovir and its active metabolite, ganciclovir, in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical quantification of valganciclovir, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Additionally, this document addresses the analysis of "CBZ-Valganciclovir," which refers to a carboxybenzyl-protected intermediate in the synthesis of valganciclovir.
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for the quantification of valganciclovir and ganciclovir.
Table 1: HPLC Methods for Valganciclovir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Valganciclovir | Valganciclovir | Valganciclovir Isomers |
| Matrix | Pure and Tablet Dosage Forms | Pharmaceutical Dosage Forms | Intermediate Condensation Product |
| Linearity Range | 0.1 - 100 µg/mL | 5 - 30 µg/ml | - |
| Correlation Coefficient (R²) | 0.9993[1] | 0.998[2] | - |
| LOD | 0.1 µg/mL[1] | 0.52 µg/ml[2] | - |
| LOQ | 0.3 µg/mL[1] | 1.58 µg/ml[2] | - |
| Accuracy (% Recovery) | 99.43%[1] | - | - |
| Precision (%RSD) | < 2%[1] | < 2%[2] | - |
Table 2: LC-MS/MS Methods for Valganciclovir and Ganciclovir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Valganciclovir, Ganciclovir | Valganciclovir, Ganciclovir | Valganciclovir, Ganciclovir |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (Valganciclovir) | 5 - 800 ng/mL[3] | 2 - 805 ng/ml[4] | 4 - 512 ng/mL[5] |
| Linearity Range (Ganciclovir) | 70 - 11,200 ng/mL[3] | 40 - 12,000 ng/ml[4] | 0.1 - 12.8 µg/mL[5] |
| Correlation Coefficient (r) | ≥ 0.9990 (Valganciclovir)[3] | > 0.99[4] | - |
| ≥ 0.9992 (Ganciclovir)[3] | |||
| Accuracy (% Recovery) | ~85% for both analytes[3] | > 90%[4] | - |
| Precision (%RSD) | - | - | - |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of Valganciclovir in Pharmaceutical Dosage Forms[1]
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of valganciclovir in pure and tablet dosage forms.
1. Materials and Reagents:
-
Valganciclovir standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Valganciclovir tablets
2. Chromatographic Conditions:
-
Column: Shimadzu C18 column
-
Mobile Phase: 0.05% Orthophosphoric acid and Acetonitrile (80:20 v/v)[1]
-
Flow Rate: 0.6 mL/min[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Retention Time: Approximately 3.761 min[1]
3. Standard Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of valganciclovir and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with HPLC grade methanol.[1]
-
Working Standard Solution (100 µg/mL): Transfer 1 mL of the standard stock solution into a 10 mL volumetric flask and make up the volume with the diluent (Methanol and Orthophosphoric Acid, 70:30 v/v).[1]
4. Sample Preparation (from Tablets):
-
Weigh and powder 20 tablets to determine the average weight.
-
Transfer a quantity of powder equivalent to one tablet into a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 15 minutes.
-
Make up the volume with methanol to obtain a concentration of 1000 µg/mL.
-
Filter the solution using an HPLC syringe filter.
-
Pipette 1 mL of the filtered stock solution into a 10 mL volumetric flask and dilute with the diluent to a final concentration of 100 µg/mL.[1]
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and calculate the amount of valganciclovir in the sample by comparing the peak areas.
Caption: Workflow for Valganciclovir Quantification by RP-HPLC.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification of Valganciclovir and Ganciclovir in Human Plasma[4]
This protocol details a sensitive and rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of valganciclovir and its active metabolite ganciclovir in human plasma.
1. Materials and Reagents:
-
Valganciclovir and Ganciclovir standards
-
Ammonium acetate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma
2. LC-MS/MS Conditions:
-
LC System: Agilent LC system
-
Column: Agilent XDB-Phenyl (75 mm × 4.6 µm)
-
Mobile Phase: 10 mM Ammonium acetate in 0.3% Formic acid and Acetonitrile (35:65 v/v)[4]
-
Flow Rate: 0.60 mL/min[4]
-
Run Time: 2.50 min[4]
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
3. Standard Solution Preparation:
-
Prepare stock solutions of valganciclovir and ganciclovir in an appropriate solvent.
-
Prepare working standard solutions by serial dilution of the stock solutions.
-
Prepare calibration curve standards by spiking known concentrations of valganciclovir and ganciclovir into blank human plasma.
4. Sample Preparation (Solid Phase Extraction - SPE):
-
Use mixed-mode cation exchange cartridges for solid-phase extraction.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (valganciclovir and ganciclovir) with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
5. Analysis:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of valganciclovir and ganciclovir in the plasma samples from the calibration curve.
Caption: Workflow for Valganciclovir and Ganciclovir Quantification by LC-MS/MS.
Protocol 3: HPLC Method for Detection of CBZ-L-Valine Condensation Product Isomers[6]
This protocol is based on a method for the separation of chiral isomers of an intermediate condensation product of valganciclovir hydrochloride, formed from the reaction of ganciclovir and CBZ-L-valine.
1. Materials and Reagents:
-
CBZ-L-valine condensation product reference substance
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diluent: Water and Acetonitrile (1:1 v/v)[6]
2. Chromatographic Conditions:
-
Column: Chiral chromatographic column with cellulose-tris (4-chloro-3-methylphenyl carbamate) coated silica gel as a filler.[6]
-
Mobile Phase: A mixed solution of water and a nitrile compound (e.g., acetonitrile).
-
Flow Rate: 0.4 - 0.6 mL/min (preferably 0.5 mL/min).[6]
-
Column Temperature: 10 - 20 °C (preferably 15 °C).[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.[6]
3. Standard and Sample Preparation:
-
Prepare a solution of the to-be-detected product (the intermediate condensation product) using the diluent.
-
Prepare a reference substance solution of the L-condensation compound and the D-condensation compound for peak identification.
4. Analysis:
-
Inject the prepared solutions into the chiral HPLC system.
-
Record the chromatograms to separate the four chiral configurations of the valganciclovir hydrochloride intermediate condensate.
Caption: Workflow for Chiral Separation of CBZ-Valganciclovir Intermediate.
References
- 1. jpionline.org [jpionline.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. A sensitive assay for simultaneous determination of plasma concentrations of valganciclovir and its active metabolite ganciclovir by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109212093B - HPLC detection method of valganciclovir hydrochloride intermediate condensation compound isomer - Google Patents [patents.google.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of CBZ-Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of N-Carbobenzyloxy-Valganciclovir (CBZ-Valganciclovir), an important intermediate in the synthesis of the antiviral drug Valganciclovir. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound.
Introduction
CBZ-Valganciclovir is a protected derivative of Ganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections. The attachment of the CBZ protecting group and the L-valine ester moiety is a critical step in the synthesis of Valganciclovir, a prodrug of Ganciclovir with improved oral bioavailability.[1][2][3][4][5][6][7] Accurate characterization of CBZ-Valganciclovir by NMR is essential to ensure the correct structure, stereochemistry, and purity of the intermediate, which ultimately impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines the expected NMR data and provides standardized protocols for its acquisition.
Metabolic Pathway of Valganciclovir
CBZ-Valganciclovir is a prodrug that is anticipated to be converted to Ganciclovir in vivo. The metabolic pathway of Valganciclovir involves initial hydrolysis to Ganciclovir, which is then phosphorylated to its active triphosphate form. This active metabolite inhibits viral DNA polymerase.[1][3][4][8]
Caption: Metabolic activation of Valganciclovir.
Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for CBZ-Valganciclovir based on available literature data for related structures. The data was reported in DMSO-d₆.
Table 1: ¹H NMR Chemical Shift Data for CBZ-Valganciclovir Moiety
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ (Guanine) | ~6.48 | s | - |
| H-8 (Guanine) | ~7.80 | s | - |
| NH (Guanine) | ~10.68 | s | - |
| OCH₂ (Linker) | ~5.41 | s | - |
| CH (Valine) | ~4.0-4.2 | m | - |
| CH₂ (Ester) | ~4.2-4.4 | m | - |
| CH (Ganciclovir) | ~3.8-3.9 | m | - |
| CH₂OH | ~3.4-3.6 | m | - |
| CH (Valine side chain) | ~2.0-2.1 | m | - |
| CH₃ (Valine) | ~0.8-0.9 | d | ~6.8 |
| CH₂ (CBZ) | ~5.02 | s | - |
| Aromatic (CBZ) | ~7.12-7.35 | m | - |
| NH (Valine) | ~7.60 | d | ~8.1 |
Note: The chemical shifts are approximate and may vary slightly depending on the exact experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data for Valganciclovir Hydrochloride Intermediates
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | 169.4, 169.6 |
| C=O (Guanine) | 156.7 |
| C-6 (Guanine) | 153.8, 153.9 |
| C-2 (Guanine) | 151.3 |
| C-4 (Guanine) | 137.5, 137.6 |
| C-8 (Guanine) | 116.5, 116.4 |
| OCH₂ (Linker) | 70.8, 71.0, 71.1 |
| CH-O (Ganciclovir) | 73.3, 76.5, 76.6 |
| CH₂-O (Ganciclovir) | 63.5, 63.8, 64.1, 64.5 |
| CH (Valine) | 60.1, 66.7, 66.8 |
| CH (Valine side chain) | 30.1, 30.2 |
| CH₃ (Valine) | 17.1, 17.2, 18.9, 19.0 |
Note: This data is for intermediates in the synthesis of Valganciclovir Hydrochloride and provides an estimation for the expected chemical shifts in CBZ-Valganciclovir.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the CBZ-Valganciclovir sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is a common choice due to its ability to dissolve a wide range of organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Protocol
The following are general parameters for acquiring high-quality NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆ at 39.52 ppm).
2D NMR Spectroscopy (COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Standard pulse programs and parameter sets available on the spectrometer software should be used for these experiments.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of CBZ-Valganciclovir.
Caption: NMR Characterization Workflow.
References
- 1. drugs.com [drugs.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]
- 4. Valganciclovir - Wikipedia [en.wikipedia.org]
- 5. Population Pharmacokinetics of Ganciclovir after Valganciclovir Treatment in Children with Renal Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. jscimedcentral.com [jscimedcentral.com]
Application Notes and Protocols for the Industrial Production of Valganciclovir Using CBZ-Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of Valganciclovir, a crucial antiviral medication. The focus of this document is on the synthetic route utilizing N-Carbobenzyloxy-L-valine (CBZ-L-valine) to create the key intermediate, CBZ-Valganciclovir. This method is widely employed for its efficiency and the ability to produce high-purity Valganciclovir hydrochloride.
The synthesis involves a multi-step process that begins with the protection of the amino group of L-valine, followed by the esterification of ganciclovir, and concludes with the deprotection of the CBZ group to yield the final active pharmaceutical ingredient.
Experimental Overview and Workflow
The overall industrial production process can be visualized as a three-stage workflow. The initial step involves the preparation of the protected amino acid, N-CBZ-L-valine. This is followed by the core synthesis step: the coupling of N-CBZ-L-valine with a modified ganciclovir molecule to form CBZ-Valganciclovir. The final stage is the deprotection of the CBZ group to produce Valganciclovir, which is then typically converted to its hydrochloride salt for pharmaceutical use.
Quantitative Data Summary
The efficiency and purity of the final product are critical in industrial pharmaceutical manufacturing. The following tables summarize the quantitative data reported in various optimized protocols for the synthesis of Valganciclovir using the CBZ-Valganciclovir intermediate.
Table 1: Reaction Yields and Purity at Different Stages
| Stage | Intermediate/Product | Reported Yield (%) | Purity by HPLC (%) | Single Impurity Content (%) |
| Synthesis of Mono-oxygen Ganciclovir | Mono-oxygen Ganciclovir | 66.2 - 69.2 | > 95 | < 0.5 |
| Synthesis of CBZ-Valganciclovir | CBZ-Valganciclovir Monoester | 40 - 50 (in crude mixture) | > 98 (after purification) | Not specified |
| Deprotection and Purification | Valganciclovir Hydrochloride | 65 - 78 | > 99.5 | < 0.15 |
Table 2: Key Reactant Ratios for CBZ-Valganciclovir Synthesis
| Starting Material | Reactant | Ratio (by weight) | Solvent |
| Mono-oxygen Ganciclovir | N-benzyloxycarbonyl valine | 1 : 1.2 - 1.4 | Dimethylformamide (DMF) |
| Mono-oxygen Ganciclovir | 4-dimethylaminopyridine (DMAP) | 1 : 0.05 - 0.08 | Dimethylformamide (DMF) |
| Mono-oxygen Ganciclovir | Dicyclohexylcarbodiimide (DCC) | 1 : 1.3 - 1.7 | Dimethylformamide (DMF) |
Detailed Experimental Protocols
The following protocols are compiled from established industrial synthesis methods.
Protocol 1: Preparation of N-benzyloxycarbonyl-L-valine (CBZ-L-valine)
-
Dissolution : Dissolve L-valine in an aqueous solution of sodium hydroxide.
-
Cooling : Cool the solution in an ice-salt bath under magnetic stirring, maintaining the internal temperature at or below 10°C.
-
Addition of Protecting Group : Add benzyloxychloromethyl ester (Cbz-Cl) dropwise to the cooled solution.
-
Reaction : Continue stirring the mixture in an ice-water bath at a low temperature for 2 hours, followed by stirring at room temperature for 6 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-valine) is no longer detectable.
-
Work-up :
-
Extract the basic reaction mixture with chloroform to remove excess benzyloxychloromethyl ester and its byproducts.
-
Neutralize the aqueous layer with hydrochloric acid to a pH of 2 while cooling in an ice-water bath.
-
Extract the acidified aqueous layer with chloroform.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
-
Isolation : Evaporate the solvent to obtain the N-benzyloxycarbonyl-valine product.
Protocol 2: Synthesis of Mono-oxygen CBZ-Valganciclovir
-
Initial Mixture : In a three-necked flask, add 100g of mono-oxygen ganciclovir, 125g of N-benzyloxycarbonyl valine, and 720 ml of DMF. Stir until all solids are dissolved.
-
Cooling : Cool the mixture to a temperature between 0 and -5°C.
-
Catalyst Addition : Add 7g of DMAP to the cooled mixture and stir.
-
Coupling Agent Preparation : Separately, dissolve 140g of DCC in 475 ml of DMF.
-
Controlled Addition : Add the DCC solution dropwise to the primary reaction mixture over a period of 2 hours, ensuring the temperature is maintained between 0 and -5°C.
-
Reaction Completion : After the addition is complete, allow the reaction to proceed to completion.
-
Purification and Crystallization : Purify and crystallize the resulting product to obtain mono-oxygen CBZ-Valganciclovir.
Protocol 3: Deprotection of CBZ-Valganciclovir and Formation of Valganciclovir Hydrochloride
-
Deprotection Reaction : Carry out the deprotection of the mono-oxygen CBZ-Valganciclovir in a methanol solution of hydrobromic acid.[1] For every 100g of mono-oxygen CBZ-Valganciclovir, use 250-300 ml of 4mol/L hydrogen bromide acid methanol solution and 700-800 ml of methanol.[1]
-
Acidification : Treat the reaction liquid with hydrochloric acid for acidification.[1]
-
Concentration and Crystallization : Concentrate the acidified solution and allow it to crystallize to obtain a crude product of Valganciclovir hydrochloride.[1]
-
Recrystallization :
Logical Relationship of Key Synthesis Steps
The synthesis of Valganciclovir from ganciclovir via the CBZ-protected intermediate involves a series of carefully controlled steps to ensure high yield and purity. The logical flow of this process is depicted below, highlighting the critical transitions from the starting material to the final drug substance.
Conclusion
The use of CBZ-Valganciclovir as a key intermediate in the industrial production of Valganciclovir offers a robust and efficient pathway to synthesize this vital antiviral drug. The protocols outlined above, when coupled with stringent quality control measures, can consistently produce high-purity Valganciclovir suitable for pharmaceutical applications. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Cbz-Valganciclovir
These application notes provide a detailed protocol for the laboratory-scale synthesis of N-benzyloxycarbonyl (Cbz)-Valganciclovir, an intermediate in the preparation of the antiviral drug Valganciclovir. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction
Valganciclovir is the L-valyl ester prodrug of Ganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections. The addition of the valine ester improves the oral bioavailability of Ganciclovir. The synthesis of Valganciclovir often proceeds through the formation of a Cbz-protected intermediate, Cbz-Valganciclovir. This protocol outlines a common laboratory-scale method for the synthesis of this key intermediate, starting from Ganciclovir. The overall process involves the protection of the amino group of L-valine with a Cbz group, followed by the esterification of Ganciclovir with Cbz-L-valine.
Experimental Protocols
This synthesis is a multi-step process that begins with the preparation of monoacetyl Ganciclovir, followed by its condensation with Cbz-L-valine, and finally deacetylation to yield Cbz-Valganciclovir.
Step 1: Preparation of Monoacetyl Ganciclovir from Triacetyl Ganciclovir
This step involves the selective hydrolysis of triacetyl ganciclovir to yield monoacetyl ganciclovir.[1][2]
Materials:
-
Triacetyl Ganciclovir
-
N,N-dimethylacetamide (DMAc)
-
Piperidine
-
Hexane
-
Isopropyl alcohol
Procedure:
-
Stir Triacetyl Ganciclovir (100 g) in a mixture of N,N-dimethylacetamide (200 ml) and piperidine (200 ml).[3]
-
Heat the reaction mixture to 50-55°C for 48 hours.[3]
-
After cooling the reaction mass to 25°C, add Hexane (1 L), stir for 30 minutes, and allow the layers to settle.[3]
-
Decant the hexane layer. The remaining oil is further stirred in a mixture of isopropyl alcohol and hexane for 1 hour.[3]
-
Filter the resulting solid, wash with hexane, and dry under vacuum at 50°C to obtain monoacetyl ganciclovir.[3]
Step 2: Synthesis of 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)-methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate
This step involves the coupling of monoacetyl ganciclovir with N-Cbz-L-valine using a coupling agent.[1][3]
Materials:
-
Monoacetyl Ganciclovir (from Step 1)
-
N-Cbz-L-valine
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Stir N-CBZ-L-valine (170 g) and dicyclohexylcarbodiimide (130 g) in dichloromethane (2 L).[3]
-
Add the monoacetyl ganciclovir (70 g) from the previous step to the reaction mixture and stir for 3-4 hours.[1][3]
-
Add dimethylformamide (140 ml) and dimethylaminopyridine (0.82 g) to the reaction mass and stir at 25°C for 12 hours.[1][3]
-
Filter the reaction mixture, for instance, using a diatomaceous earth filter, to remove the dicyclohexylurea byproduct.[3]
-
Concentrate the clear filtrate under vacuum to remove the solvents and obtain the crude product.[3]
Step 3: Preparation of Cbz-Valganciclovir (N-benzyloxycarbonyl Valganciclovir)
This final step involves the hydrolysis of the acetyl group to yield the desired Cbz-Valganciclovir.[1]
Materials:
-
Crude product from Step 2
-
Piperidine
Procedure:
-
The monocarboxylate ester from the previous step is hydrolyzed under basic conditions.[1]
-
A typical method involves using piperidine at a temperature of 25 to 30°C to facilitate the selective removal of the acetyl group.[1]
-
The progress of the reaction should be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Data Presentation
The following table summarizes the quantitative data for the synthesis of an intermediate in the Valganciclovir synthesis, as described in a patent.[3]
| Step | Reactant | Mass/Volume of Reactant | Product | Mass of Product |
| 1 | Triacetyl Ganciclovir | 100 g | Monoacetyl Ganciclovir | 29 g |
| 2 | Monoacetyl Ganciclovir | 70 g | 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)-methoxy-3-acetoxy-1-propyl-N-(benzyloxycarbonyl)-L-valinate | Not specified |
| 2 | N-CBZ-L-valine | 170 g | ||
| 2 | Dicyclohexylcarbodiimide | 130 g | ||
| 2 | Dichloromethane | 2 L | ||
| 2 | Dimethylformamide | 140 ml | ||
| 2 | Dimethylaminopyridine | 0.82 g |
Visualizations
Synthetic Workflow for Cbz-Valganciclovir
Caption: Synthetic pathway for Cbz-Valganciclovir.
Signaling Pathway of Ganciclovir Action
Valganciclovir is a prodrug that is first metabolized to Ganciclovir. Ganciclovir is then phosphorylated to its active triphosphate form, which inhibits viral DNA polymerase.
Caption: Mechanism of action of Ganciclovir.
References
Application Notes and Protocols for the Purification of Crude CBZ-Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude Carbobenzyloxy-Valganciclovir (CBZ-Valganciclovir), a key intermediate in the synthesis of Valganciclovir. The described techniques are essential for removing process-related impurities to achieve the high purity required for subsequent synthetic steps and to ensure the quality of the final active pharmaceutical ingredient.
Introduction
The synthesis of CBZ-Valganciclovir, through the esterification of ganciclovir with N-benzyloxycarbonyl-L-valine (CBZ-L-valine), often results in a crude product containing unreacted starting materials and side products. Common impurities include ganciclovir, bis-valine ester of ganciclovir, and various other process-related impurities.[1][2][3] Effective purification is critical to isolate the desired monoester with high purity. The following sections detail various purification strategies, including precipitation, recrystallization, and solvent extraction, compiled from established methods.
Impurity Profile and Purification Rationale
Understanding the impurity profile is crucial for selecting an appropriate purification strategy. The primary impurities encountered during the synthesis of CBZ-Valganciclovir are:
-
Ganciclovir: Unreacted starting material.
-
Bis-CBZ-L-valine ester of ganciclovir (Diester): Formed by the esterification of both hydroxyl groups of ganciclovir.
-
Degradation products: Arising from the instability of the ester bond under certain conditions.
The purification methods described aim to exploit the differential solubility of CBZ-Valganciclovir and these impurities in various solvent systems.
Data Presentation: Purification Strategies and Reported Purity
The following table summarizes various purification techniques for crude CBZ-Valganciclovir, detailing the solvents used and the reported purity of the final product.
| Purification Method | Solvent System | Achieved Purity (HPLC) | Reference |
| Precipitation & Filtration | Toluene, Triethylamine | >98% | --INVALID-LINK--[4] |
| Recrystallization | Methanol, Water | >99.5% | --INVALID-LINK--[5] |
| Solvent Extraction & Crystallization | Methanol, Water, Methylene dichloride, Hydrochloric acid | 99.2% | --INVALID-LINK--[6] |
| Precipitation | Dimethylformamide (DMF), Water | >99% (Ganciclovir <1%) | --INVALID-LINK--[4] |
| Heating and Cooling | Chloroform | >98% | --INVALID-LINK--[4] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Filtration
This protocol is based on the principle of precipitating the desired product from a reaction mixture by the addition of a base.
Materials:
-
Crude CBZ-Valganciclovir reaction mixture in toluene
-
Triethylamine
-
Filtration apparatus (e.g., Buchner funnel)
-
Wash solvent (e.g., toluene)
Procedure:
-
Following the synthesis of CBZ-Valganciclovir in a suitable solvent such as toluene, cool the reaction mixture to below 0°C.
-
Slowly add triethylamine to the cooled mixture while stirring. A large amount of white solid is expected to precipitate.
-
Continue stirring for a predetermined period (e.g., 1 hour) to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold toluene to remove residual soluble impurities.
-
The filtrate can be concentrated and treated with additional triethylamine to recover more product.
-
Dry the purified solid under vacuum.
Protocol 2: Purification by Recrystallization
This protocol utilizes the principle of dissolving the crude product in a minimal amount of a hot solvent mixture and then allowing it to crystallize upon cooling, leaving impurities in the mother liquor.
Materials:
-
Crude CBZ-Valganciclovir solid
-
Methanol
-
Deionized Water
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Transfer the crude CBZ-Valganciclovir solid to a crystallization vessel.
-
Add a mixture of methanol and water (e.g., in a 9:1 volume ratio) to the solid.[5]
-
Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve dissolution at an elevated temperature (e.g., reflux).
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
For enhanced crystallization, the vessel can be further cooled in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold methanol/water solvent mixture.
-
Dry the purified crystals under vacuum to a constant weight. A purity of over 99.5% can be achieved with this method.[5]
Protocol 3: Purification by Solvent Extraction and Crystallization
This protocol is designed to remove both water-soluble and organic-soluble impurities through a series of solvent extractions followed by crystallization.
Materials:
-
Crude CBZ-Valganciclovir
-
Methanol
-
Water
-
Methylene dichloride
-
Hydrochloric acid (dilute)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude CBZ-Valganciclovir in a quaternary solvent system of methanol, water, hydrochloric acid, and methylene dichloride.[6]
-
Transfer the solution to a separatory funnel.
-
Allow the aqueous and organic layers to separate. The CBZ-Valganciclovir will preferentially partition into one of the phases (typically the organic phase, though this depends on the exact conditions).
-
Separate the layers.
-
Wash the organic layer with water or a dilute aqueous acid/base as needed to remove specific impurities.
-
Concentrate the organic phase containing the purified product under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in methanol and precipitate the pure CBZ-Valganciclovir by the addition of water.[6]
-
Collect the solid by filtration and dry under vacuum. This method has been reported to yield CBZ-Valganciclovir with a purity of 99.2%.[6]
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of crude CBZ-Valganciclovir.
Caption: General workflow for the purification of crude CBZ-Valganciclovir.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 3. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 5. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
- 6. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of CBZ-Valganciclovir
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of CBZ-Valganciclovir, a key intermediate in the production of Valganciclovir. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of CBZ-Valganciclovir, providing potential causes and recommended solutions.
Issue 1: Low Yield of CBZ-Valganciclovir Monoester
-
Description: The overall yield of the desired monoester is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using HPLC. If the reaction has stalled, consider adding more coupling agent (e.g., DCC) or extending the reaction time. One patent suggests a reaction time of 5-12 hours at room temperature.[1] |
| Suboptimal solvent choice | The choice of solvent can significantly impact the reaction. Solvents such as DMSO and DMF have been used effectively.[1] Consider solvent systems based on the specific reaction conditions. |
| Inefficient purification | Significant product loss can occur during workup and purification. A described method involves concentrating the filtrate, dissolving the residue in a solvent like toluene or chloroform, and then inducing precipitation with an alkaline solution.[1] The crude product can then be further purified by recrystallization.[2] |
| Side reactions | The formation of byproducts, particularly the bis-valine ester, will reduce the yield of the monoester. Refer to "Issue 2: High Levels of Bis-Valine Ester Impurity" for mitigation strategies. |
Issue 2: High Levels of Bis-Valine Ester Impurity Detected
-
Description: HPLC analysis of the crude product shows a significant peak corresponding to the bis-valine ester of ganciclovir, where both hydroxyl groups have been esterified.[3]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-selective esterification | To achieve selective esterification on one hydroxyl group, a protecting group strategy can be employed. Protecting one of the hydroxyl groups of ganciclovir with groups like benzyl or silyl ethers before the esterification step can improve selectivity.[3] Another approach is to use a mono-protected ganciclovir derivative, such as monoacetyl ganciclovir, as the starting material.[4][5] |
| Excess of activated L-valine derivative | Carefully control the stoichiometry of the activated N-Cbz-L-valine. A molar ratio closer to 1:1 with the protected ganciclovir is recommended to minimize the formation of the bis-ester.[3] |
| Inefficient partial hydrolysis | If a strategy of intentionally forming the bis-ester followed by partial hydrolysis to the mono-ester is used, the hydrolysis conditions are critical. Optimize the base (e.g., n-propylamine), reaction time, and temperature to favor the formation of the desired mono-ester.[3][6] |
Issue 3: Presence of N-Alkyl Valganciclovir Impurities After Deprotection
-
Description: This issue arises after the deprotection of CBZ-Valganciclovir to Valganciclovir. HPLC analysis reveals the presence of N-methyl or N-ethyl valganciclovir impurities. The United States Pharmacopoeia (USP) has a strict limit of not more than 0.3% for the N-methyl valganciclovir impurity.[3]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Use of alcoholic solvents during deprotection | The use of methanol or ethanol as a solvent during the hydrogenolytic deprotection of the Cbz group can lead to the formation of N-methyl and N-ethyl impurities, respectively.[3] To avoid this, it is recommended to use alternative solvents for the deprotection step. Suitable solvents include isopropanol, ketones, ethers, chlorinated hydrocarbons, esters, or nitriles.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common coupling agents used for the esterification of ganciclovir with N-Cbz-L-valine?
A1: Dicyclohexylcarbodiimide (DCC) is a commonly used coupling agent in the synthesis of CBZ-Valganciclovir.[1][2][4][5] It is often used in combination with a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
Q2: What are typical reaction conditions for the synthesis of CBZ-Valganciclovir?
A2: A general procedure involves reacting ganciclovir with N-Cbz-L-valine in the presence of DCC and DMAP in a solvent like DMSO or DMF at room temperature for several hours.[1] The exact conditions can be optimized for scale and desired purity.
Q3: How can the purity of the final CBZ-Valganciclovir product be improved?
A3: Purification is a critical step to achieve high-purity CBZ-Valganciclovir. A multi-step purification process is often employed, which may include:
-
Initial workup involving filtration and concentration.[1]
-
Precipitation of the crude product from a solvent system.[1]
-
Recrystallization of the crude product. A patent describes obtaining a monoester with an HPLC purity of 99.2% after vacuum drying.[2] Another method claims a purity of 98% or above for the final product.[1]
Q4: Are there alternative strategies to direct esterification for preparing CBZ-Valganciclovir?
A4: Yes, an alternative route involves the initial synthesis of the bis-Cbz-L-valine ester of ganciclovir, followed by selective partial hydrolysis to yield the desired monoester.[6][7] This method requires careful optimization of the hydrolysis step to maximize the yield of the mono-ester.[3]
Experimental Protocols
Protocol 1: Direct Esterification of Ganciclovir
This protocol is based on a method described in a patent for the preparation of CBZ-Valganciclovir.[1]
-
Reaction Setup: In a suitable reaction vessel, add ganciclovir, a solvent (e.g., DMSO), DCC, DMAP, and CBZ-L-valine.
-
Reaction: Stir the mixture at room temperature for 5-12 hours.
-
Workup:
-
Add water to the reaction mixture and stir.
-
Perform suction filtration to remove any solid byproducts.
-
Concentrate the filtrate to dryness.
-
-
Purification:
-
Add a solvent such as toluene to the residue and heat to reflux.
-
Cool the solution to below 0°C.
-
Slowly add an alkaline solution (e.g., triethylamine) to precipitate the crude CBZ-Valganciclovir monoester.
-
Collect the precipitate by filter pressing.
-
The crude product can be further purified by dissolving it in a suitable solvent and precipitating with water to obtain a solid with a purity of ≥98%.[1]
-
Protocol 2: Synthesis via Bis-Ester and Partial Hydrolysis
This protocol is based on an alternative synthetic route.[6][7]
-
Formation of Bis-Ester: React ganciclovir with an excess of an activated N-Cbz-L-valine derivative (e.g., using Cbz-L-valine anhydride) to form the bis-Cbz-L-valine ester of ganciclovir.
-
Partial Hydrolysis:
-
Dissolve the crude bis-ester in a suitable solvent.
-
Add a controlled amount of a base, such as n-propylamine, to initiate the hydrolysis.[3]
-
Monitor the reaction closely by HPLC to maximize the formation of the monoester while minimizing the complete hydrolysis back to ganciclovir.
-
-
Purification: Once the optimal ratio of monoester is achieved, quench the reaction and proceed with a purification strategy similar to that described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for the direct synthesis of CBZ-Valganciclovir.
Caption: A decision-making diagram for troubleshooting low yields in CBZ-Valganciclovir synthesis.
References
- 1. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 2. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 5. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preparation of CBZ-Valganciclovir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of N-Carbobenzyloxy-Valganciclovir (CBZ-Valganciclovir).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of CBZ-Valganciclovir, offering potential causes and recommended solutions.
Issue 1: Formation of Bis-CBZ-L-valine Ester of Ganciclovir
Symptom: Your reaction mixture or final product shows a significant amount of a higher molecular weight impurity, identified as the bis-CBZ-L-valine ester of ganciclovir. This is often observed as a distinct spot on TLC or an additional peak in HPLC analysis.
Cause: Both primary hydroxyl groups of ganciclovir are susceptible to esterification with CBZ-L-valine. The formation of the bis-ester is a common side reaction, particularly when reaction conditions are not carefully controlled.[1]
Solution:
-
Stoichiometry Control: Carefully control the molar ratio of reactants. Using a stoichiometric amount or a slight excess of ganciclovir relative to CBZ-L-valine can favor the formation of the mono-ester.
-
Selective Protection: Employ a protection strategy for one of the hydroxyl groups of ganciclovir before the esterification step. This ensures that only the desired hydroxyl group reacts with CBZ-L-valine.
-
Partial Hydrolysis: If the bis-ester has already formed, it can be selectively hydrolyzed back to the desired mono-ester. This is often achieved by using a mild base.[1]
| Parameter | Recommendation |
| Reactant Ratio | Ganciclovir:CBZ-L-valine ~1:1.1 |
| Protecting Groups | Trityl, Acetyl |
| Hydrolysis Agent | n-Propylamine, N,N-diisopropylethylamine |
Issue 2: Presence of Unreacted Ganciclovir
Symptom: A significant amount of the starting material, ganciclovir, remains in the final product.
Cause: Incomplete reaction due to insufficient coupling agent, reaction time, or suboptimal reaction conditions.
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC.
-
Reagent Stoichiometry: Ensure the use of an adequate amount of the coupling agent (e.g., DCC) and catalyst (e.g., DMAP).
-
Reaction Time: Extend the reaction time if monitoring indicates a slow conversion rate.
| Parameter | Recommendation |
| Monitoring | TLC (e.g., Dichloromethane:Methanol 9:1), HPLC |
| Coupling Agent | 1.1-1.5 equivalents of DCC |
| Catalyst | 0.1-0.2 equivalents of DMAP |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of CBZ-Valganciclovir?
A1: The most frequently encountered side products are the bis-CBZ-L-valine ester of ganciclovir and unreacted ganciclovir. Other potential impurities include those arising from the starting materials or subsequent degradation.[2][3]
Q2: How can I purify CBZ-Valganciclovir from the bis-ester impurity?
A2: Purification can be challenging due to the similar properties of the mono- and bis-esters. Column chromatography is a common method for separation. Alternatively, a process of converting the entire mixture to the bis-ester and then performing a controlled partial hydrolysis to the mono-ester can be employed.[1] A patented method describes a purification process involving crystallization from a solvent system like chloroform or toluene after a specific workup to remove the diester.[4]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product and any isolated impurities.[2]
Experimental Protocols
Protocol 1: Synthesis of CBZ-Valganciclovir (Mono-ester)
This protocol describes a general method for the esterification of ganciclovir with N-benzyloxycarbonyl-L-valine (CBZ-L-valine).
Materials:
-
Ganciclovir
-
N-benzyloxycarbonyl-L-valine (CBZ-L-valine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction flask, dissolve ganciclovir (1 equivalent) in anhydrous DMF.
-
Add CBZ-L-valine (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
The filtrate containing the crude CBZ-Valganciclovir can then be purified by column chromatography or crystallization. A specific patent suggests a workup involving adding water, filtering, concentrating the filtrate, and then using a solvent like chloroform for reflux and cooling to precipitate the monoester, which is further purified by recrystallization.[4]
Protocol 2: Minimizing Bis-Ester Formation via Partial Hydrolysis
This protocol outlines a strategy where the bis-ester is intentionally formed and then selectively hydrolyzed to the mono-ester.
Part A: Synthesis of Bis-CBZ-L-valine Ester
-
Follow the procedure in Protocol 1, but use an excess of CBZ-L-valine (e.g., 2.5 equivalents) and DCC (e.g., 2.7 equivalents) to drive the reaction to form the bis-ester.
Part B: Partial Hydrolysis to Mono-ester
-
Dissolve the crude bis-ester in a suitable solvent such as methanol.
-
Add a controlled amount of a mild amine base, such as N,N-diisopropylethylamine (DIPEA) or n-propylamine.[1][4]
-
Stir the reaction at room temperature and monitor the conversion of the bis-ester to the mono-ester by TLC or HPLC.
-
Once the desired ratio of mono-ester to bis-ester is achieved, quench the reaction with a mild acid (e.g., acetic acid).
-
The crude CBZ-Valganciclovir can then be purified.
| Step | Key Parameter | Rationale |
| Esterification | Excess CBZ-L-Valine | Drives the reaction towards the formation of the bis-ester. |
| Hydrolysis | Controlled amount of mild base | Selectively cleaves one ester group, favoring the mono-ester. |
| Monitoring | TLC/HPLC | Crucial for stopping the reaction at the optimal point to maximize mono-ester yield. |
References
CBZ-Vaganciclovir stability issues in different solvents
Welcome to the technical support center for CBZ-Vaganciclovir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound.
Understanding this compound
This compound, chemically known as N-Carbobenzyloxy-L-valinyl-ganciclovir, is a key intermediate in the synthesis of Valganciclovir.[1][2] It is a prodrug form of ganciclovir where the L-valine amino acid is protected by a carbobenzyloxy (Cbz) group. Understanding its stability is critical for process optimization, impurity control, and ensuring the quality of the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?
The primary and most common degradation pathway is the hydrolysis of the L-valyl ester bond.[3][4] This reaction is highly dependent on pH and the presence of nucleophiles. A secondary pathway, particularly under harsh conditions (e.g., catalytic hydrogenation), is the cleavage of the Cbz protecting group.
Q2: My this compound sample is rapidly degrading in an aqueous buffer. What is happening?
This is most likely due to pH-dependent hydrolysis of the ester linkage. Valyl ester prodrugs like Vaganciclovir are known to be unstable in aqueous solutions, particularly under neutral to alkaline conditions.[3][5] The degradation rate increases significantly as the pH moves from acidic to alkaline.[3]
Q3: How does solvent choice impact the stability of this compound?
Solvents play a crucial role in the stability of ester prodrugs.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate directly in hydrolysis or solvolysis reactions, leading to degradation. The use of alcoholic solvents like methanol or ethanol during subsequent deprotection steps has been specifically noted to cause the formation of N-alkyl impurities.[6]
-
Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): Generally, this compound is more stable in dry aprotic solvents. However, trace amounts of water can still initiate hydrolysis.
-
Basic Solvents (e.g., Pyridine, Triethylamine): These can act as catalysts for ester hydrolysis and should be used with caution, preferably at low temperatures.
Q4: What are the expected degradation products I should look for?
The main degradation products from ester hydrolysis are:
-
Ganciclovir: The active drug moiety.[7]
-
Cbz-L-Valine: The protected amino acid promoiety.
Under different conditions, other impurities such as the bis-valine ester of ganciclovir may also be present from the synthesis process.[8]
Q5: How can I effectively monitor the stability of my this compound sample?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach.[5][9][10] This technique can separate the intact this compound from its key degradation products, allowing for quantitative analysis of its purity and degradation over time. A UV detector set to around 254 nm is typically effective for detection.[11][12]
Q6: What are the ideal storage conditions for this compound?
For maximum stability, this compound should be stored as a solid in a tightly sealed container at low temperatures (2-8°C), protected from moisture and light.[13] In solution, prepare fresh samples for immediate use. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at the lowest possible temperature.
Quantitative Stability Data
The stability of the valyl ester in Vaganciclovir is highly pH-dependent. The following table summarizes forced degradation data for Vaganciclovir, which serves as a close proxy for the expected behavior of this compound's ester bond in aqueous media.
| Stress Condition | Parameters | % Degradation of Valganciclovir | Primary Degradant | Reference |
| Acid Hydrolysis | 0.1N HCl | 48.12% | Ganciclovir | [11] |
| Base Hydrolysis | 0.1N NaOH | 83.31% | Ganciclovir | [11] |
| Oxidative | 30% H₂O₂ | 25.10% | Oxidized Ganciclovir | [11] |
| Thermal | 60°C | 4.31% | Ganciclovir | [11] |
| Photolytic | UV Light | 1.30% | Ganciclovir | [11] |
Table 1: Summary of forced degradation results for Valganciclovir, indicating high susceptibility to hydrolysis, especially under basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][14][15]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable aprotic solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of 0.1N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes). Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase for analysis.[16]
-
Thermal Degradation: Store the solid this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for several days. Also, reflux the stock solution. Sample periodically for analysis.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[16]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described below.
Protocol 2: Stability-Indicating RP-HPLC Method
This method provides a framework for separating this compound from its primary degradation products.[5][11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Gemini-NX C18).
-
Mobile Phase A: 25mM Ammonium Acetate buffer, pH adjusted to 3.0 with acetic acid.[5]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or 30°C.
Visualizations
Caption: Primary degradation pathway of this compound via ester hydrolysis.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 2. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability of valacyclovir: implications for its oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijnrd.org [ijnrd.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. akjournals.com [akjournals.com]
Technical Support Center: Optimizing CBZ-Valganciclovir Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of CBZ-Valganciclovir, a critical intermediate in the synthesis of the antiviral agent Valganciclovir.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of CBZ-Valganciclovir, offering potential causes and actionable solutions.
Issue 1: High Levels of Bis-Valine Ester Impurity Detected
-
Question: My HPLC analysis shows a significant peak corresponding to the bis-valine ester of ganciclovir. What causes this and how can it be minimized?
-
Answer: The formation of a bis-valine ester, where both hydroxyl groups of ganciclovir are esterified, is a common side reaction.
-
Potential Causes:
-
Non-selective Esterification: The two hydroxyl groups on ganciclovir are chemically similar, leading to a lack of selectivity.
-
Excess Activated L-Valine: Using a significant molar excess of the N-CBZ-L-valine derivative promotes the formation of the di-substituted product.[1]
-
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the activated N-CBZ-L-valine to be as close to 1:1 with ganciclovir as possible.[1]
-
Protecting Group Strategy: For greater control, utilize a protecting group strategy to selectively protect one of the hydroxyl groups on ganciclovir before the esterification step.[1] Common protecting groups include trityl or acetyl groups.[2][3] Starting with triacetyl ganciclovir and performing selective hydrolysis to yield monoacetyl ganciclovir is one documented approach.[3][4]
-
-
Issue 2: Low Yield or Incomplete Consumption of Ganciclovir
-
Question: The reaction seems to have stalled, with a low yield of the desired monoester and significant unreacted ganciclovir remaining. What are the likely causes?
-
Answer: A stalled or incomplete reaction can be attributed to several factors related to reagents and reaction conditions.
-
Potential Causes:
-
Inactive Coupling Agent: The coupling agent, typically dicyclohexylcarbodiimide (DCC), can degrade upon exposure to moisture.[5][6]
-
Insufficient Reaction Time: The esterification reaction can be slow, sometimes requiring 12 hours or more to reach completion.[6]
-
Poor Solvent Quality: The presence of water in aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can hydrolyze the activated ester intermediate.
-
-
Recommended Solutions:
-
Use Fresh Reagents: Ensure that the DCC is fresh and has been stored under anhydrous conditions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of ganciclovir.[1] Continue the reaction until the starting material is no longer detectable.
-
Ensure Anhydrous Conditions: Use dry solvents to prevent unwanted side reactions.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate the CBZ-Valganciclovir monoester from the bis-ester byproduct and unreacted ganciclovir. What purification methods are most effective?
-
Answer: The separation can be challenging due to the similar polarities of the components in the crude mixture.
-
Potential Causes:
-
Co-precipitation: The desired monoester and the bis-ester byproduct may co-precipitate during initial isolation steps.
-
Similar Polarity: The monoester and bis-ester often have close Rf values on TLC, making chromatographic separation difficult.[5]
-
-
Recommended Solutions:
-
Crystallization/Precipitation: A common method involves dissolving the crude product in a solvent like methanol or a chloroform/toluene mixture and then inducing crystallization or precipitation by adding an anti-solvent such as water or triethylamine.[1][5] This can selectively precipitate the monoester.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is an effective technique to separate compounds with similar polarities like the mono- and bis-valine esters.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in CBZ-Valganciclovir synthesis? A1: The most frequently observed process-related impurities include:
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Ganciclovir: The starting material, present due to incomplete reaction.[1]
-
Bis-Valine Ester of Ganciclovir: Formed by the esterification of both hydroxyl groups of ganciclovir.[1]
-
Dicyclohexylurea (DCU): A byproduct formed from the DCC coupling agent, which is insoluble in many organic solvents and can often be removed by filtration.[5]
Q2: How can I effectively monitor the progress of the esterification reaction? A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques.[1]
-
TLC: Provides a rapid, qualitative assessment of the consumption of starting materials and the formation of products.
-
HPLC: Offers a quantitative analysis of the reaction mixture, allowing for precise determination of the relative amounts of starting material, monoester, and bis-ester byproduct.[7]
Q3: What is the role of each key reagent in the reaction? A3:
-
Ganciclovir: The starting nucleoside analogue.
-
N-CBZ-L-valine: The protected amino acid that is esterified onto the ganciclovir backbone. The Carbobenzyloxy (CBZ) group protects the amine during the reaction.[8]
-
Dicyclohexylcarbodiimide (DCC): A coupling agent that activates the carboxylic acid of N-CBZ-L-valine, facilitating the ester bond formation.[3][6]
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4-Dimethylaminopyridine (DMAP): A catalyst that accelerates the esterification reaction.[5][6]
Q4: How can the diastereomeric ratio of valganciclovir be controlled during synthesis? A4: Valganciclovir is a mixture of two diastereomers. The ratio is primarily influenced by the chiral purity of the L-valine starting material and the reaction conditions during both esterification and the subsequent deprotection step.[1] Using high-purity L-valine and carefully controlling parameters such as temperature and reaction time are crucial for maintaining the desired diastereomeric ratio, which is often required by regulatory bodies to be within a specific range (e.g., 45:55 to 55:45).[1]
Data Presentation
Table 1: Summary of Reagents for CBZ-Valganciclovir Formation
| Reagent | Role | Typical Solvent(s) | Stoichiometry (Relative to Ganciclovir) | Reference(s) |
| Ganciclovir | Starting Material | DMF, DMSO, Dichloromethane | 1.0 eq | [5][6][7] |
| N-CBZ-L-valine | Amino Acid Source | DMF, Dichloromethane | 1.1 - 2.4 eq | [5][6] |
| DCC | Coupling Agent | DMF, Dichloromethane | 1.0 - 2.6 eq | [5][6] |
| DMAP | Catalyst | DMF, Dichloromethane | 0.03 - 0.05 eq (catalytic) | [5][6] |
Table 2: Typical Reaction Conditions for Esterification
| Parameter | Condition | Purpose | Reference(s) |
| Temperature | Room Temperature (~25-30 °C) | To ensure controlled reaction and minimize side products. | [3][6] |
| Reaction Time | 5 - 20 hours | To allow the reaction to proceed to completion. | [2][5][7] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent moisture from affecting the coupling agent. | General Practice |
| Monitoring | TLC / HPLC | To track the consumption of starting material and formation of product. | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of Mono-CBZ-L-valine Ester of Ganciclovir
This protocol describes a common laboratory-scale method for the esterification of ganciclovir with N-benzyloxycarbonyl-L-valine (CBZ-L-valine).
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ganciclovir in a suitable anhydrous solvent such as Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and DMF.[3][6]
-
Addition of Reagents: To the stirred solution, add N-CBZ-L-valine, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] Cool the reaction mixture in an ice bath (0-5 °C).
-
Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) in the reaction solvent to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[2][7]
-
Monitoring: Periodically check the reaction's progress by TLC or HPLC until ganciclovir is fully consumed.[1]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.[5]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[6]
-
The resulting residue can be purified by crystallization. For example, dissolve the crude material in a minimal amount of methanol and add water as an anti-solvent to precipitate the product, or use a solvent system like toluene with an amine base for precipitation.[1][5]
-
-
Purification: If necessary, further purify the solid product by silica gel column chromatography to isolate the monoester from any bis-ester byproduct.[1]
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of CBZ-Valganciclovir.
Caption: A typical experimental workflow for CBZ-Valganciclovir synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting CBZ-Vaganciclovir Purification by Chromatography
Welcome to the technical support center for the purification of N-(benzyloxycarbonyl)-L-valine ester of ganciclovir (CBZ-Vaganciclovir). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the chromatographic purification of this key intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the purification of this compound.
Question 1: My initial analysis (TLC/HPLC) of the crude reaction mixture shows three main components. What are they and why is separation difficult?
Answer: Following the esterification of ganciclovir with CBZ-L-valine, the crude product typically contains three main components:
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Unreacted Ganciclovir: The starting material.
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This compound (Monoester): The desired product.
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Bis-CBZ-Valine Ester (Diester): A common impurity where both hydroxyl groups of ganciclovir are esterified.[1][2]
Separation is challenging due to the problematic physical properties of the impurities. Unreacted ganciclovir has very low solubility in common organic solvents, making its removal by simple washing or crystallization difficult.[3][4] The bis-ester impurity often has similar chromatographic behavior to the desired monoester, which can lead to co-elution and poor separation.
Question 2: I'm observing poor peak shape and resolution during my column chromatography. What are the likely causes and how can I fix them?
Answer: Poor resolution or peak tailing during column chromatography can stem from several factors. Use the following logical workflow to diagnose and solve the issue.
Caption: Troubleshooting logic for poor chromatographic separation.
Question 3: How can I effectively remove the bis-valine ester impurity?
Answer: Removal of the bis-valine ester requires optimizing the chromatographic conditions to exploit the small polarity differences between it and the monoester.
-
Normal-Phase (Silica Gel): The bis-ester is less polar than the desired monoester. Use a mobile phase with relatively low polarity (e.g., a higher ratio of chloroform or dichloromethane to methanol). A shallow gradient elution can help resolve the two compounds effectively.
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Reverse-Phase: If using reverse-phase chromatography, the bis-ester will be more retained than the monoester. A gradient from a polar mobile phase (e.g., water/acetonitrile) to a less polar mobile phase will be effective.
To minimize its formation in the first place, carefully control the stoichiometry of the activated CBZ-L-valine to be as close to a 1:1 molar ratio with ganciclovir as possible.[5]
Question 4: What is the general workflow for purifying crude this compound?
Answer: A systematic workflow ensures efficient and successful purification. The process involves initial analysis, selection of the appropriate purification method, careful execution, and fraction analysis to isolate the pure compound.
Caption: General workflow for this compound purification.
Data Presentation
Quantitative data is crucial for method development and troubleshooting. The tables below summarize key impurities and starting conditions for analytical chromatography.
Table 1: Common Process-Related Impurities and Purification Challenges
| Impurity Name | Common Source | Primary Purification Challenge |
| Ganciclovir | Unreacted starting material | Very low solubility in common organic solvents, making removal by washing or crystallization difficult.[3][4][6] |
| Bis-CBZ-Valine Ester | Over-esterification of ganciclovir | Similar polarity and chromatographic behavior to the desired monoester, leading to co-elution.[1][7] |
| N-Alkyl Vaganciclovir | Formed if using alcoholic solvents (e.g., methanol) during the subsequent deprotection step.[8] | Not typically present at this stage, but a critical consideration for the overall process. |
Table 2: Recommended Starting Conditions for Analytical RP-HPLC
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Symmetry C18 (4.6 x 150mm, 5µm)[9] | Phenomenex Gemini-NX C18 (4.6 x 250mm, 5µm) | Hibar C18 (4.6 x 250mm, 5µm)[10] |
| Mobile Phase | Methanol:Water (45:55 v/v)[9] | Methanol:Sodium Citrate Buffer (pH 3.0) (60:40 v/v) | Methanol:25mM Ammonium Acetate (pH 3.0) (10:90 v/v)[10] |
| Flow Rate | 0.8 mL/min[9] | 1.0 mL/min | 1.0 mL/min[10] |
| Detection | 260 nm[9] | 254 nm | 254 nm[10] |
| Typical Retention Time | ~2.4 min[9] | ~2.2 min | ~10-12 min (for diastereomers)[10] |
Experimental Protocols
The following protocols provide detailed methodologies for common purification and analysis procedures.
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying crude this compound using normal-phase column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).[7]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethylformamide (DMF) or a mixture of Dichloromethane/Methanol.
-
Add a small amount of silica gel to this solution to form a paste.
-
Gently evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). This prevents sample dissolution issues at the top of the column.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., Dichloromethane or Chloroform).
-
Gradually increase the polarity by adding a more polar solvent like Methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane. The exact gradient should be determined beforehand using Thin Layer Chromatography (TLC).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC, spotting each fraction on a silica plate and developing it in a solvent system that gives good separation (e.g., 5-10% Methanol in Dichloromethane).
-
Visualize the spots using UV light (254 nm) and/or an iodine chamber.[7]
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Pool the fractions containing the pure desired product (this compound). The bis-ester will typically elute before the monoester, while ganciclovir will remain at the baseline.
-
Confirm the purity of the pooled fractions using a validated analytical HPLC method (see Protocol 2).
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Analytical RP-HPLC for Purity Assessment
This protocol, based on established methods, is for verifying the purity of fractions and the final product.[10][11]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a filtered and degassed mobile phase, for example, a mixture of 0.05% Orthophosphoric Acid in water and Acetonitrile (80:20 v/v).[11]
-
Flow Rate: Set the pump to a flow rate of 0.6 - 1.0 mL/min.[11]
-
Column Temperature: Maintain at ambient temperature.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (approx. 1 mg) and dissolve it in a suitable diluent (e.g., the mobile phase) to a final concentration of approximately 50-100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume (e.g., 20 µL) of the prepared sample.
-
Run the analysis for a sufficient time to allow all components to elute (typically 10-15 minutes).
-
-
Data Analysis:
-
Identify the peaks corresponding to ganciclovir, this compound, and the bis-ester impurity based on their expected retention times.
-
Calculate the purity of the main peak by determining the peak area percentage relative to the total area of all peaks in the chromatogram.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. Extemporaneous Preparation of 20 mg/mL Ganciclovir in Artificial Tears in Comparison with Sterile Water for Ophthalmic Administration: Formulation and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 9. jidps.com [jidps.com]
- 10. rroij.com [rroij.com]
- 11. jpionline.org [jpionline.org]
Technical Support Center: Purification of Cbz-Valganciclovir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Cbz-Valganciclovir.
Troubleshooting Guides & FAQs
Q1: What are the common impurities encountered during the synthesis of Cbz-Valganciclovir?
A1: During the synthesis of Cbz-Valganciclovir, several process-related impurities can arise. The most common include:
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Ganciclovir: Unreacted starting material.
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Bis-Cbz-L-valine ester of ganciclovir: Formed when both hydroxyl groups of ganciclovir react with Cbz-L-valine.[1][2]
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Monoacetoxy ganciclovir: An impurity that can be formed during the synthesis process.[1]
-
Residual Solvents: Such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) used in the reaction.[3]
Q2: My Cbz-Valganciclovir crude product has a low purity. What is the recommended general purification strategy?
A2: A common and effective strategy for purifying crude Cbz-Valganciclovir is through recrystallization. This process involves dissolving the crude product in a suitable solvent system and then inducing crystallization to isolate the pure compound, leaving impurities behind in the solvent.
Q3: How do I perform recrystallization for Cbz-Valganciclovir?
A3: A typical recrystallization protocol for Cbz-Valganciclovir involves the following steps:
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Dissolution: Dissolve the crude Cbz-Valganciclovir monoester in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
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Precipitation: Add a precipitating solvent, like water, to the solution. This will cause the Cbz-Valganciclovir to precipitate out of the solution as a white solid.[3][4]
-
Isolation: The precipitated solid is then collected by filtration.
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Washing: The filter cake is washed with a suitable solvent, such as water, to remove any remaining soluble impurities.[4]
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Drying: The purified Cbz-Valganciclovir is then dried under vacuum.
One patented method specifies dissolving the crude product in DMF and then adding water to precipitate the purified product.[3] Another method suggests dissolving in DMSO and adding water.[4] The choice of solvent can impact the removal of specific impurities. For instance, residual diesters can be removed by heating the crude product in a solvent like toluene, chloroform, or xylene, where the monoester has lower solubility upon cooling.[3]
Q4: I am observing the presence of the bis-Cbz-L-valine ester impurity. How can I remove it?
A4: The bis-Cbz-L-valine ester can be separated from the desired monoester through controlled precipitation and washing. One approach involves:
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After the initial reaction, the filtrate is concentrated.
-
A solvent like toluene is added, and the mixture is heated to reflux and then cooled.[3]
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An alkaline solution (e.g., triethylamine or sodium hydroxide solution) is added dropwise to precipitate the crude monoester, leaving the more soluble diester in the filtrate.[3]
-
The collected crude monoester can be further purified by dissolving it in a solvent like DMF and precipitating with water.[3]
Q5: What analytical techniques can be used to monitor the purity of Cbz-Valganciclovir?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of Cbz-Valganciclovir and quantifying impurities.[5] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress and purification efficiency.[1]
Data Presentation
Table 1: Purity of Cbz-Valganciclovir after Purification
| Purification Method | Starting Material | Solvents | Key Steps | Final Purity (HPLC) | Reference |
| Recrystallization | Crude Cbz-Valganciclovir Monoester | DMF, Water | Dissolution in DMF, precipitation with water. | > 98% | CN105732630A[3] |
| Recrystallization | Crude Cbz-Valganciclovir Monoester | DMSO, Water | Dissolution in DMSO, precipitation with water. | 99.23% | CN102070635B[4] |
| Recrystallization | Crude Product | Methanol, Water | Dissolution in methanol, crystallization by adding water. | 99.2% | CN101134781A[5] |
Experimental Protocols
Protocol 1: Purification of Crude Cbz-Valganciclovir by Recrystallization
This protocol is adapted from a patented method for the purification of Cbz-Valganciclovir.[3]
-
Preparation: Obtain the crude Cbz-Valganciclovir monoester as a filter cake after initial synthesis and workup.
-
Dissolution: Dissolve the filter cake in a suitable solvent such as Dimethylformamide (DMF). The amount of solvent should be sufficient to fully dissolve the solid.
-
Precipitation: To the resulting solution, add water. This will cause a white solid to precipitate.
-
Isolation: Collect the precipitated solid by filtration. This solid is the purified crude Cbz-Valganciclovir monoester product.
-
Final Purification: The purified crude product is then placed in a reaction kettle with a solvent such as toluene, xylene, or chloroform.
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Heating and Cooling: The mixture is heated, then cooled, and filter pressed to obtain the final pure product of Cbz-Valganciclovir monoester. This step helps in removing residual diesters which are more soluble in these solvents.
Mandatory Visualization
Caption: Workflow for the purification of Cbz-Valganciclovir.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 4. CN102070635B - Preparation method for ganciclovir valine ester derivative - Google Patents [patents.google.com]
- 5. CN105085524A - Preparation method of high purity valganciclovir hydrochloride - Google Patents [patents.google.com]
Technical Support Center: CBZ-Valganciclovir Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of CBZ-Valganciclovir synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of CBZ-Valganciclovir, offering potential causes and recommended solutions.
Issue 1: Low Yield of CBZ-Valganciclovir Monoester
Question: We are experiencing a lower than expected yield of the desired CBZ-Valganciclovir monoester during our scale-up synthesis. What are the potential causes and how can we optimize the reaction?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure adequate reaction time and temperature. Monitor reaction progress using an appropriate analytical method like HPLC or TLC.[1] |
| Side Reactions | The formation of the bis-valine ester is a common side reaction. Consider a strategy of forming the bis-ester followed by controlled partial hydrolysis to yield the monoester.[2][3][4] |
| Suboptimal Reagent Stoichiometry | Carefully optimize the molar ratios of ganciclovir, CBZ-L-valine, coupling agents (e.g., DCC), and catalysts (e.g., DMAP).[5] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Dimethylformamide (DMF) is a commonly used solvent for this reaction.[5] |
| Product Degradation | Prolonged reaction times or high temperatures can lead to product degradation. Optimize the reaction conditions to be as mild as possible while ensuring complete conversion. |
Issue 2: High Levels of Bis-Valine Ester Impurity
Question: Our HPLC analysis shows a significant peak corresponding to the bis-valine ester of ganciclovir. How can we minimize the formation of this impurity?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excess CBZ-L-Valine | An excess of the acylating agent can lead to the esterification of both hydroxyl groups of ganciclovir.[2] Stoichiometric control is crucial. |
| Non-selective Reaction Conditions | The two hydroxyl groups of ganciclovir are chemically similar, making selective mono-esterification challenging.[1] |
| Inefficient Partial Hydrolysis | If employing a strategy involving the formation and subsequent hydrolysis of the bis-ester, the hydrolysis conditions (base, time, temperature) may be suboptimal.[2][6] |
Optimization Strategies:
-
Selective Protection: Protect one of the hydroxyl groups of ganciclovir before the esterification step.
-
Controlled Partial Hydrolysis: Synthesize the bis-valine ester and then perform a carefully controlled partial hydrolysis using a mild base like n-propylamine to selectively cleave one of the ester groups.[2][3][4]
Issue 3: Presence of N-Alkyl Valganciclovir Impurities
Question: We are detecting N-methyl or N-ethyl valganciclovir impurities in our final product after the deprotection step. What is the source of these impurities and how can they be avoided?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Use of Alcoholic Solvents during Deprotection | The use of methanol or ethanol as a solvent during the hydrogenolytic deprotection of the CBZ group can lead to the formation of N-methyl and N-ethyl impurities, respectively.[2] The United States Pharmacopeia (USP) has a strict limit of not more than 0.3% for the N-methyl valganciclovir impurity.[2] |
| Suboptimal Deprotection Conditions | Inadequate catalyst activity or non-optimized hydrogen pressure and temperature can contribute to side reactions.[2] |
Preventative Measures:
-
Solvent Selection: Utilize non-alcoholic solvents for the deprotection step. Suitable alternatives include isopropanol, ketones, ethers, chlorinated hydrocarbons, esters, or nitriles.[2]
-
Catalyst and Condition Optimization: Ensure the use of an appropriate catalyst, such as 10% Palladium on carbon, and optimize hydrogen pressure and temperature to facilitate clean deprotection.[2][7]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in CBZ-Valganciclovir synthesis?
A1: The most frequently encountered impurities include:
-
Ganciclovir: The starting material, which may be present due to an incomplete reaction.[2]
-
Bis-Valine Ester of Ganciclovir: Formed by the esterification of both hydroxyl groups of ganciclovir.[2][3]
-
Monoacetoxy Ganciclovir: An impurity that can arise from the use of acetyl-protected intermediates.[2][3]
-
N-Alkyl Valganciclovir: Such as N-methyl valganciclovir, which typically forms during the deprotection step when using alcoholic solvents.[2]
Q2: What are the critical process parameters to control during the scale-up of the esterification reaction?
A2: Key parameters to monitor and control include:
-
Temperature: To prevent side reactions and degradation.
-
Reaction Time: To ensure complete conversion without product degradation.
-
Reagent Stoichiometry: To minimize the formation of byproducts like the bis-valine ester.
-
Agitation: To ensure homogeneity of the reaction mixture.
-
Solvent Purity: To avoid the introduction of reactive impurities.
Q3: How can the diastereoisomeric ratio of the final product be controlled?
A3: Controlling the diastereoisomeric ratio is a critical aspect of valganciclovir synthesis. One patented method describes an improved process that focuses on optimizing the preparation of the mono-oxygen CBZ valganciclovir intermediate to enhance the diastereoisomer ratio of the final product without significantly impacting the yield.[8] Careful control of crystallization and purification steps is also essential.
Q4: What are some alternative, environmentally benign solvent systems being explored for valganciclovir synthesis?
A4: Research has been conducted on using Deep Eutectic Solvents (DES), such as Choline Chloride-Urea, as an alternative to traditional volatile organic solvents.[1] These solvents have been shown to be effective for the partial hydrolysis and selective o-acylation steps, offering good selectivity and excellent yields under mild conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of CBZ-Valganciclovir Monoester
This protocol describes a general method for the esterification of ganciclovir with N-benzyloxycarbonyl-L-valine (CBZ-L-valine).
-
Reaction Setup: In a suitable reaction vessel, dissolve ganciclovir in dimethylformamide (DMF).
-
Reagent Addition: Add N-benzyloxycarbonyl-L-valine, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 8 hours), monitoring the reaction progress by HPLC.[5]
-
Work-up: Upon completion, add water to the reaction mixture and stir. Filter the mixture to remove any precipitated byproducts.
-
Isolation: Concentrate the filtrate to dryness. The resulting residue can be further purified by recrystallization from a suitable solvent system (e.g., chloroform and water) to obtain the crude CBZ-Valganciclovir monoester.[5]
Protocol 2: Deprotection of CBZ-Valganciclovir
This protocol outlines the removal of the CBZ protecting group to yield valganciclovir.
-
Reaction Setup: Dissolve CBZ-Valganciclovir in a non-alcoholic solvent (e.g., isopropanol) in a hydrogenation-rated vessel.
-
Acidification: Acidify the solution with an appropriate acid, such as hydrochloric acid.[7]
-
Catalyst Addition: Add a suitable hydrogenation catalyst, for example, 10% Palladium on Carbon.[2][7]
-
Hydrogenation: Subject the mixture to hydrogen gas at a controlled pressure and temperature (e.g., below 50 psi at 25-30°C) until the reaction is complete, as monitored by HPLC.[7]
-
Work-up: Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate and purify the resulting valganciclovir hydrochloride by recrystallization.
Data Summary
Table 1: Optimized Process Parameters for Valganciclovir Synthesis
| Parameter | Value | Reference |
| Overall Yield | > 92% | [8] |
| Product Purity (HPLC) | > 99.5% | [8] |
| Single Impurity Content | < 0.2% | [8] |
| N-methyl valganciclovir Limit (USP) | < 0.3% | [2] |
Visualizations
Caption: General workflow for the synthesis of Valganciclovir HCl.
Caption: Strategies to mitigate bis-valine ester formation.
Caption: Deprotection pathways for CBZ-Valganciclovir.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 8. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
Minimizing diastereomer formation in CBZ-Vaganciclovir synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Valganciclovir, with a specific focus on controlling diastereomer formation when using an N-benzyloxycarbonyl (CBZ) protecting group on L-valine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge regarding diastereomers in Valganciclovir synthesis?
Valganciclovir is the L-valyl ester of Ganciclovir. Since both Ganciclovir (once esterified) and L-valine are chiral, the final product exists as a mixture of two diastereomers.[1] Regulatory agencies, such as the FDA, mandate that the ratio of these two diastereomers must be controlled within a narrow range, typically between 45:55 and 55:45.[2] Achieving and maintaining this specific ratio is a critical challenge in the synthesis process.
Q2: How does the CBZ protecting group influence the synthesis and diastereomeric ratio?
The N-benzyloxycarbonyl (CBZ) group is a common protecting group for the amino function of L-valine used in the esterification of Ganciclovir.[2][3] The choice of deprotection method for the CBZ group can significantly impact the final diastereomeric ratio. For instance, while catalytic hydrogenation is a common deprotection method, using a methanol solution of hydrobromic acid has been shown to stabilize and improve the diastereomer ratio.[2][4]
Q3: What are the most critical factors that control the diastereomeric ratio?
The final diastereomeric ratio is primarily influenced by three key factors:
-
Chiral Purity of L-Valine: The enantiomeric purity of the N-CBZ-L-valine starting material is fundamental. Any contamination with D-valine will directly impact the final ratio.[2]
-
Esterification Reaction Conditions: The coupling reaction between Ganciclovir and N-CBZ-L-valine, including parameters like temperature, solvent, and reaction time, can affect stereoselectivity.[2]
-
Deprotection Method: The conditions used to remove the CBZ protecting group can alter the diastereomeric ratio. Specific methods can be employed to stabilize the desired ratio.[4]
Q4: What is the most common method for analyzing the diastereomeric ratio of Valganciclovir?
The standard analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] Various methods have been developed that can effectively separate and quantify the two diastereomers, along with other process-related impurities.[7]
Troubleshooting Guide
Issue 1: Diastereomeric Ratio is Outside the Acceptable Range (e.g., outside 45:55 - 55:45)
This is a critical issue that can affect the viability of a synthetic batch.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Impure L-Valine Starting Material | Verify the enantiomeric purity of the N-CBZ-L-valine raw material using a validated chiral HPLC method or polarimetry. Source high-purity L-valine for the synthesis.[2] |
| Suboptimal Deprotection Conditions | The deprotection step is crucial for the final ratio. Traditional catalytic hydrogenation (e.g., Pd/C) can sometimes lead to variability. Consider switching the deprotection method to a methanol solution of hydrobromic acid, which has been reported to provide a more stable and favorable diastereomeric ratio.[4] |
| Inconsistent Reaction Temperature | During both the esterification and deprotection steps, maintain strict temperature control. Run small-scale experiments to determine the optimal temperature profile for your specific reaction conditions.[2] |
| Isomerization During Work-up | Prolonged exposure to acidic or basic conditions during work-up and purification could potentially lead to epimerization. Minimize exposure times and use buffered solutions where appropriate. |
Issue 2: Formation of Bis-Valine Ester Impurity
Ganciclovir has two primary hydroxyl groups, both of which can react with N-CBZ-L-valine.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Non-selective Esterification | Both hydroxyl groups of Ganciclovir are reactive. To favor mono-esterification, employ a strategy of selective protection. Protect one of the hydroxyl groups (e.g., as an acetyl ester) before coupling with N-CBZ-L-valine.[3][8] |
| Excess Coupling Reagent | Using a large excess of N-CBZ-L-valine and the coupling agent (e.g., DCC) can drive the reaction towards the formation of the bis-ester. Stoichiometry should be carefully controlled. |
| Alternative Strategy: Partial Hydrolysis | An alternative route involves intentionally forming the bis-CBZ-L-valine ester of Ganciclovir and then performing a selective partial hydrolysis (e.g., using an amine like n-propylamine) to yield the desired mono-ester.[1][3] |
Quantitative Data on Diastereomer Control
The method used for deprotection of the CBZ group has a notable impact on the final diastereomeric ratio. The following table summarizes reported outcomes.
| Deprotection Method | Solvent System | Typical Diastereomeric Ratio | Reference |
| Catalytic Hydrogenation | Methanol / HCl | Variable, within USP limits (45:55 - 55:45) | [3] |
| Hydrobromic Acid | Methanol / HBr | Stable at ~49.0:48.5 to 49.5:48.5 | [4] |
Experimental Protocols
Protocol 1: Esterification of Mono-protected Ganciclovir with N-CBZ-L-valine
This protocol describes a common coupling method.
-
Reaction Setup: In a clean, dry reaction flask under an inert atmosphere (e.g., Nitrogen), dissolve mono-acetyl Ganciclovir in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add N-benzyloxycarbonyl-L-valine (1.0-1.2 equivalents), dicyclohexylcarbodiimide (DCC) as a coupling agent (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).[2][8]
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove the dicyclohexylurea (DCU) byproduct. The filtrate, containing the crude protected intermediate, is carried forward to the deprotection step.
Protocol 2: Deprotection of CBZ Group using HBr/Methanol
This protocol is optimized for better control over the diastereomeric ratio.[4]
-
Dissolution: Dissolve the crude mono-oxygen CBZ valganciclovir intermediate from the previous step in methanol.
-
Acidification: Add a 4mol/L solution of hydrogen bromide in methanol.
-
Reaction: Stir the reaction at room temperature and monitor by HPLC until the CBZ group is completely cleaved.
-
Neutralization & Crystallization: Carefully adjust the pH, and then add an anti-solvent (e.g., isopropanol or heptane) to crystallize the Valganciclovir hydrochloride crude product.
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent system (e.g., isopropanol/water) to obtain the final product with high purity.[4]
Protocol 3: HPLC Analysis of Valganciclovir Diastereomers
This protocol provides a baseline for analytical method development.[5][7]
-
Column: Zorbax SB C18 (4.6 x 150 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: Methanol.
-
Gradient Program: A multi-step gradient optimized to separate the two diastereomers from Ganciclovir and other impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., water/methanol) to a known concentration.
-
Analysis: The two diastereomers will appear as distinct, closely eluting peaks. The ratio is calculated based on the relative peak areas.
Visualizations
Caption: Experimental workflow for Valganciclovir synthesis.
Caption: Troubleshooting logic for poor diastereoselectivity.
Caption: Formation of two Valganciclovir diastereomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
- 5. Development of a RP-LC method for a diastereomeric drug valganciclovir hydrochloride by enhanced approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Protecting Groups for Ganciclovir: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the multi-step synthesis of antiviral agents like ganciclovir and its prodrugs. The choice of a protecting group can significantly impact reaction yields, purity of intermediates, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common protecting groups for the hydroxyl and amino functionalities of ganciclovir, supported by available experimental data and detailed methodologies.
Hydroxyl Protecting Groups: Acetyl vs. Silyl Ethers
The two primary hydroxyl groups of ganciclovir's acyclic side chain are common sites for protection to ensure regioselectivity in subsequent reactions, particularly in the synthesis of the prodrug valganciclovir. The most frequently employed protecting groups for these hydroxyls are acetyl (Ac) and various silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS).
Data Presentation: Comparison of Hydroxyl Protecting Groups
| Protecting Group | Typical Reagents for Protection | Typical Yield (Protection) | Deprotection Conditions | Key Characteristics |
| Acetyl (Ac) | Acetic anhydride, 1-acetylimidazole, vinyl acetate | 75-88% for mono-acetylation[1][2] | Basic hydrolysis (e.g., piperidine, aq. NH₃, K₂CO₃)[3][4] | Economical, readily available reagents. Acetyl esters are less stable than silyl ethers. |
| Pivaloyl (Piv) | Pivaloyl chloride, pivalic anhydride | - | Stronger basic or acidic conditions than acetyl | More sterically hindered and stable than acetyl, allowing for selective deprotection of other acyl groups.[5] |
| Silyl Ethers (TBDMS, TBDPS) | TBDMS-Cl, TBDPS-Cl with imidazole in DMF | ~62% (for a subsequent step after deprotection)[6] | Fluoride ion (e.g., TBAF), acidic conditions (e.g., HF-Pyridine, aq. HCl)[6][7] | Generally offer higher stability than acetyl esters. The stability and ease of removal can be tuned by the choice of substituents on the silicon atom. Silyl ethers are known to increase the lipophilicity of the molecule.[1][8] |
Note: The yields reported are from different synthetic routes and may not be directly comparable.
Experimental Protocols
Selective Mono-acetylation of Ganciclovir:
A common strategy for achieving mono-acetylation involves the temporary protection of the hydroxyl groups with a borate ester.
-
Borate Ester Formation: Ganciclovir is refluxed with trimethyl borate or triethyl borate in a solvent like toluene or 2-methyltetrahydrofuran. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acetylation: After cooling the reaction mixture, a base such as triethylamine is added, followed by an acetylating agent like 1-acetylimidazole or vinyl acetate. The reaction is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization to yield high-purity monoacetylganciclovir.[1]
Deprotection of Acetyl Groups:
The acetyl group can be removed under basic conditions. For instance, N²-acetyl isoganciclovir can be deacetylated using aqueous ammonia in methanol at room temperature.[9] Another method involves the hydrolysis of triacetylganciclovir with a 7% potassium hydroxide solution.
Silylation of Ganciclovir Hydroxyl Groups:
The protection of ganciclovir's hydroxyl groups as silyl ethers is typically achieved by reacting it with a silyl chloride (e.g., TBDPS-Cl) in the presence of a base like imidazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6]
Desilylation (Deprotection of Silyl Ethers):
The removal of silyl ethers is commonly performed using a fluoride ion source. A solution of the silylated ganciclovir derivative is treated with tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) at room temperature.[6][7] Alternatively, acidic conditions can be employed.
Amino Protecting Groups for Valganciclovir Synthesis
In the synthesis of valganciclovir, the L-valine ester prodrug of ganciclovir, protection of the amino group of L-valine is crucial before its esterification with a protected ganciclovir intermediate. The most common protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group.
Data Presentation: Amino Protecting Group for L-valine
| Protecting Group | Typical Reagents for Protection | Esterification Coupling Agents | Deprotection Conditions | Key Characteristics |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Dicyclohexylcarbodiimide (DCC), N,N'-Carbonyldiimidazole (CDI)[3][10] | Hydrogenolysis (e.g., H₂ over Pd/C)[3][11] | Widely used in peptide chemistry. Deprotection is clean and efficient. |
Experimental Protocol: Esterification of N-Cbz-L-valine with Monoacetylganciclovir
-
Activation of N-Cbz-L-valine: N-Cbz-L-valine is reacted with a coupling agent such as dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane.
-
Coupling Reaction: Monoacetylganciclovir is added to the activated N-Cbz-L-valine solution. A catalyst like 4-dimethylaminopyridine (DMAP) and a co-solvent such as DMF may be added to facilitate the reaction, which is typically stirred for several hours at room temperature.
-
Work-up and Purification: The reaction mixture is filtered to remove by-products (e.g., dicyclohexylurea), and the filtrate is concentrated. The crude product is then purified.[3][10]
Mandatory Visualizations
Caption: General workflow for the synthesis of Valganciclovir highlighting the key protection and deprotection steps.
Caption: Comparative relationship of common protecting groups for ganciclovir based on key chemical properties.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of ganciclovir and its derivatives. Acetyl groups offer an economical and straightforward approach for hydroxyl protection, while silyl ethers provide enhanced stability and can modulate the lipophilicity of intermediates. For the synthesis of valganciclovir, the benzyloxycarbonyl group remains the standard for protecting the amino functionality of L-valine, enabling efficient coupling and clean deprotection. Researchers should consider the specific requirements of their synthetic route, including desired regioselectivity, stability of intermediates, and compatibility with other reagents, when choosing a protecting group. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the development of efficient and robust synthetic strategies for this important antiviral agent.
References
- 1. biomedres.us [biomedres.us]
- 2. wisdomlib.org [wisdomlib.org]
- 3. US8324381B2 - Preparation of ester of purine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. data.epo.org [data.epo.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Purity of Synthesized CBZ-Valganciclovir: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of Carboxybenzyl-Valganciclovir (CBZ-Valganciclovir), a critical intermediate in the synthesis of the antiviral drug Valganciclovir.
This publication offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of CBZ-Valganciclovir. Detailed experimental protocols, supporting data, and visual workflows are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique for purity determination depends on various factors, including the required sensitivity, resolution, speed, and the need for structural information. Below is a comparative summary of HPLC, UPLC, and qNMR for the analysis of CBZ-Valganciclovir.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Separation based on the same principle as HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures. | Measurement of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard. |
| Primary Application | Routine quality control, quantification of known and unknown impurities. | High-throughput screening, rapid purity checks, and analysis of complex mixtures with improved resolution. | Absolute purity determination without the need for a specific reference standard of the analyte, structural elucidation of impurities. |
| Resolution | Good | Excellent, providing sharper and narrower peaks. | Generally lower than chromatographic techniques, but can be improved with higher field strength magnets. |
| Sensitivity | High (ng to pg range) | Very High (typically 2-3 times more sensitive than HPLC). | Lower than chromatographic methods for trace impurities (typically >0.1%). |
| Analysis Time | 15 - 30 minutes | 1 - 10 minutes | 5 - 20 minutes per sample. |
| Data Output | Chromatogram with retention times and peak areas. | Chromatogram with higher resolution and shorter retention times. | NMR spectrum providing structural information and quantitative data based on signal integration. |
| Key Advantages | Robust, widely available, and well-established for pharmaceutical analysis. | Faster analysis, higher resolution and sensitivity, and reduced solvent consumption compared to HPLC. | Provides structural confirmation, is a primary ratio method, and does not require reference standards for each impurity. |
| Limitations | Longer run times, lower resolution for complex mixtures compared to UPLC. | Higher initial instrument cost and backpressure limitations. | Lower sensitivity for trace impurities, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for CBZ-Valganciclovir Purity
This method is designed for the routine purity analysis of synthesized CBZ-Valganciclovir.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Accurately weigh and dissolve the CBZ-Valganciclovir sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Purity Profiling
This method offers a faster and more sensitive analysis, ideal for high-throughput screening and detailed impurity profiling.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Prepare the sample as described for the HPLC method, but at a lower concentration (e.g., 0.5 mg/mL) due to the higher sensitivity of the UPLC system.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of CBZ-Valganciclovir without the need for a specific reference standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a known amount of the CBZ-Valganciclovir sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to allow for full magnetization recovery.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of CBZ-Valganciclovir and a signal from the internal standard.
-
Calculate the purity of the CBZ-Valganciclovir sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = CBZ-Valganciclovir
-
IS = Internal Standard
-
-
Visualizing Workflows and Pathways
To further aid in understanding the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for purity validation and the mechanism
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for Carbobenzoxy-Valganciclovir (CBZ-Valganciclovir) and its related compounds, Valganciclovir and Ganciclovir. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key spectroscopic information to aid in the identification, characterization, and quality control of these important antiviral agents.
Introduction
CBZ-Valganciclovir is a key intermediate in the synthesis of Valganciclovir, a prodrug of the antiviral agent Ganciclovir.[1][2] Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that has demonstrated potent activity against human cytomegalovirus (CMV).[3] Valganciclovir was developed to improve the oral bioavailability of Ganciclovir.[3] Understanding the spectroscopic properties of these compounds is crucial for ensuring the purity and identity of the active pharmaceutical ingredient and its intermediates. This guide presents a summary of available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy data for these three compounds.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for CBZ-Valganciclovir, Valganciclovir, and Ganciclovir.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrometry (m/z) | FTIR (cm-1) |
| CBZ-Valganciclovir | C22H28N6O7[4] | 488.49[4] | Data not available in searched literature. | Data not available in searched literature. | [M+H]+ expected at 489.21 | Data not available in searched literature. |
| Valganciclovir | C14H22N6O5[5] | 354.36[5] | 0.88 (d, 6H), 2.08 (m, 1H), 3.28-3.48 (m, 2H), 4.11-4.35 (m, 2H), 5.0 (s, 1H), 5.36-5.43 (s, 2H), 6.79 (s, 2H), 8.44 (br s, 2H), 10.9 (br s, 1H) (as HCl salt in DMSO-d6)[6] | 40.7, 57.2, 59.8, 64.7, 64.9, 71.4, 76.7, 77.0, 116.5, 120.8, 152.6, 154.3, 155.4, 168.8 (as HCl salt in DMSO-d6)[6] | [M+H]+ at 355.17[7] | 3444, 3198, 2110, 1737, 1707 (KBr)[6] |
| Ganciclovir | C9H13N5O4 | 255.23 | 3.3-3.6 (m, 4H), 3.8 (m, 1H), 4.6 (t, 1H), 5.4 (s, 2H), 6.5 (s, 2H), 7.8 (s, 1H), 10.6 (s, 1H) (in DMSO-d6)[8] | Data not available in searched literature. | [M+H]+ at 256.1[9] | 3420-3320 (N-H/O-H stretch), 1687-1659 (C=O stretch), 1543 (C=N stretch), 1304 (C-N stretch)[10] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 1H and 13C NMR spectra were recorded on a Varian Gemini Fourier transform (FT) NMR spectrometer operating at 400 MHz for 1H and 100 MHz for 13C nuclei.[6]
Sample Preparation: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6).[6]
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]
Mass Spectrometry (MS)
Instrumentation: Mass spectra were recorded on a HP-5989A LC-MS spectrometer or a Sciex API3000 tandem mass spectrometer.[1][6]
Ionization Method: Electrospray ionization (ESI) in positive ion mode was utilized.[11]
Data Acquisition: Data was acquired in multiple reaction monitoring (MRM) mode for quantitative analysis or full scan mode for mass confirmation.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: FTIR spectra were recorded using a Perkin–Elmer 1650 FT-IR spectrometer.[6]
Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets.[6]
Data Acquisition: Spectra were recorded in the range of 4000-400 cm-1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relationship between the compounds and a typical experimental workflow for their spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Valganciclovir hydrochloride | Antiviral | TargetMol [targetmol.com]
- 4. Cbz-Valine ganciclovir | C22H28N6O7 | CID 135465678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of ganciclovir concentration in human plasma by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of valganciclovir and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking CBZ-Valganciclovir Synthesis Against Patented Methods: A Comparative Guide
Valganciclovir, the L-valyl ester prodrug of ganciclovir, offers significantly improved oral bioavailability, making it a cornerstone in the management of cytomegalovirus (CMV) infections. The synthesis of valganciclovir hydrochloride has been approached through various methodologies, with many patented processes focusing on efficiency, purity, and yield. This guide provides a comparative analysis of the synthesis involving the N-benzyloxycarbonyl (CBZ) protected valganciclovir intermediate against other patented methods, offering researchers, scientists, and drug development professionals a comprehensive overview of key performance indicators and experimental protocols.
Comparative Analysis of Synthesis Methods
The synthesis of valganciclovir typically involves the esterification of ganciclovir with a protected L-valine derivative, followed by deprotection. The choice of protecting group for the amino function of L-valine is a critical determinant of the overall process efficiency. The following table summarizes quantitative data from various patented methods, providing a basis for comparison.
| Parameter | CBZ-Protection Method | Alternative Patented Method (BOC-Protection) | Alternative Patented Method (from Triacetylganciclovir) |
| Starting Material | Ganciclovir, CBZ-L-valine | Ganciclovir, BOC-L-valine | Triacetylganciclovir |
| Key Intermediate | N-benzyloxycarbonyl-L-valine ganciclovir | N-tert-butyloxycarbonyl-L-valine ganciclovir | Monoacetyl ganciclovir |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Not explicitly stated in snippets | Dicyclohexylcarbodiimide (DCC) |
| Deprotection Method | Hydrogenolysis (Pd/C catalyst) | Acidic conditions | Basic hydrolysis followed by hydrogenolysis |
| Overall Yield | ~63.4% - 75%[1][2] | Information not available in snippets | ~70% (for monoacetyl ganciclovir step)[3] |
| Purity (HPLC) | 98.48% - 99.7%[1][2] | Information not available in snippets | Information not available in snippets |
| Key Advantages | Well-established chemistry, high purity achievable. | Avoids the use of heavy metal catalysts for deprotection.[4] | Avoids direct use of ganciclovir in the initial step.[3] |
| Key Disadvantages | Requires hydrogenation, use of palladium catalyst. | May require harsher acidic conditions for deprotection. | Multi-step process involving protection and deprotection of hydroxyl groups.[3] |
Experimental Protocols
Protocol 1: Synthesis of Valganciclovir via CBZ-Valganciclovir Intermediate
This protocol outlines a common method for the synthesis of valganciclovir hydrochloride starting from ganciclovir and N-benzyloxycarbonyl-L-valine (CBZ-L-valine).
Step 1: Esterification
-
Reaction Setup: In a suitable reaction vessel, dissolve ganciclovir in a solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add N-benzyloxycarbonyl-L-valine, dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of ganciclovir is complete.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. The resulting filtrate contains the crude CBZ-valganciclovir.
Step 2: Deprotection and Salt Formation
-
Hydrogenolysis: Dissolve the crude CBZ-valganciclovir in a suitable solvent mixture, such as aqueous isopropanol.[1]
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst and hydrochloric acid.[1]
-
Reaction Conditions: Subject the mixture to hydrogenation at a temperature of 35-40°C under a hydrogen pressure of 0.5-1 kg/cm ² for approximately 1 hour.[1]
-
Work-up and Isolation: After the reaction is complete, filter off the catalyst. The valganciclovir hydrochloride can then be crystallized from the filtrate by cooling and/or the addition of an anti-solvent like isopropanol.[1]
Protocol 2: Patented Synthesis of Valganciclovir from Triacetylganciclovir
This patented approach avoids the direct use of ganciclovir in the initial esterification step.
Step 1: Selective Hydrolysis of Triacetylganciclovir
-
Reaction Setup: Stir triacetylganciclovir in a mixture of N,N-dimethylacetamide and piperidine.[6]
-
Reaction Conditions: Heat the reaction mixture at 50-55°C for 48 hours.[6]
-
Work-up and Isolation: After cooling, add hexane to precipitate the product. The resulting solid, monoacetyl ganciclovir, is then collected by filtration.[6]
Step 2: Esterification with CBZ-L-valine
-
Reaction Setup: Stir N-CBZ-L-valine and dicyclohexylcarbodiimide (DCC) in dichloromethane.
-
Reagent Addition: Add the monoacetyl ganciclovir obtained from the previous step, followed by dimethylformamide (DMF) and a catalytic amount of dimethylaminopyridine (DMAP).[6]
-
Reaction Conditions: Stir the reaction mixture at 25°C for 12 hours.[6]
-
Work-up: Filter the reaction mixture and concentrate the filtrate under vacuum to obtain the crude N-benzyloxycarbonyl protected monoacetyl valganciclovir.[6]
Step 3: Hydrolysis and Deprotection
-
Basic Hydrolysis: Treat the product from the previous step with piperidine to remove the acetyl group.[3]
-
Hydrogenolysis: Subject the resulting N-benzyloxycarbonyl valganciclovir to hydrogenolysis in the presence of a palladium on carbon catalyst and hydrochloric acid to yield valganciclovir hydrochloride.[3]
Visualizing the Synthesis Pathways
The following diagrams illustrate the key steps in the CBZ-Valganciclovir synthesis and a patented alternative method.
Caption: Workflow for CBZ-Valganciclovir Synthesis.
Caption: Patented Valganciclovir Synthesis Workflow.
References
- 1. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]
- 2. CN112159407A - Preparation method of valganciclovir - Google Patents [patents.google.com]
- 3. EP1837336A1 - Preparation of valganciclovir - Google Patents [patents.google.com]
- 4. CN102718765A - Method for preparing and purifying Valganciclovir hydrochloride - Google Patents [patents.google.com]
- 5. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
A Comparative Guide to In-Process Controls for Validating CBZ-Vaganciclovir Quality
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-process controls (IPCs) for validating the quality of N-Carboxybenzyl-L-valinyl-ganciclovir (CBZ-Vaganciclovir), a critical intermediate in the synthesis of the antiviral drug Vaganciclovir. Robust control over the quality of this intermediate is paramount, as it directly influences the purity, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document details key quality attributes, compares analytical methodologies, and presents detailed experimental protocols to support drug development and manufacturing.
The Critical Role of In-Process Controls in Vaganciclovir Synthesis
Vaganciclovir, a prodrug of Ganciclovir, is essential for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] The synthesis of Vaganciclovir often involves the use of a protecting group, such as the carboxybenzyl (Cbz) group, to facilitate the selective esterification of Ganciclovir with L-valine.[3][4] The resulting intermediate, this compound, must be carefully monitored and controlled. Any impurities or deviations in quality at this stage, such as the formation of diastereomers or process-related impurities like bis-valine esters, can be difficult to remove later and may compromise the final product.[3][4][5]
Effective in-process controls ensure that the manufacturing process is consistent and capable of producing a high-quality product that meets all predefined specifications, aligning with the principles of Quality by Design (QbD).[6][7]
Comparison of Critical In-Process Controls
Effective quality control relies on monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) at key manufacturing stages.
Table 1: Critical Process Parameters and In-Process Controls for this compound Synthesis
| Stage | Critical Process Parameter (CPP) | In-Process Control Method | Acceptance Criteria | Rationale |
| Esterification | Temperature | Temperature Probe | 20-25°C (Room Temperature)[8] | Controls reaction rate and minimizes side-product formation. |
| Reaction Time | Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) | Ganciclovir spot/peak significantly reduced or absent.[3] | Ensures reaction completion and prevents carry-over of starting material. | |
| Reagent Stoichiometry | Weighing/Dosing System | Molar ratios as per validated process. | Affects yield and impurity profile, particularly the formation of bis-valine ester.[4] | |
| Purification | Solvent System | Process Monitoring | Defined solvent and anti-solvent ratios (e.g., Aqueous Isopropanol).[3] | Crucial for selective crystallization of the desired monoester and removal of impurities. |
| Cooling Rate | Temperature Probe | Controlled cooling profile. | Influences crystal size and purity. Slow cooling is generally preferred.[3] | |
| pH Control | pH Meter | pH within a specified range during work-up. | Prevents degradation or isomerization of the intermediate.[4] |
Table 2: Common Process-Related Impurities and Their Control Strategies
| Impurity Name | Origin | Control Strategy & IPC Method |
| Ganciclovir | Unreacted starting material | Monitor reaction completion by HPLC; optimize reaction time and stoichiometry.[2] |
| Bis-Valine Ester of Ganciclovir | Over-reaction with Cbz-L-valine | Strict control of Cbz-L-valine stoichiometry; controlled purification/recrystallization.[4][9] |
| Diastereomers | Chiral purity of L-valine; reaction conditions | Use of high-purity L-valine raw material; control of deprotection conditions. The diastereomeric ratio is a critical quality attribute monitored by HPLC.[3] |
| Guanine | Degradation product | Control of pH and temperature during synthesis and work-up. Monitored by HPLC.[2] |
| Monoacetoxyganciclovir | Impurity from an alternative synthetic route starting material | Raw material control and specific HPLC methods to detect its presence.[2][4] |
Comparative Analysis of Analytical Methods
The validation of this compound quality relies heavily on robust analytical techniques, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prevalent method.[1][2][5]
Table 3: Comparison of Reported RP-HPLC Methods for Valganciclovir and Related Substances
| Parameter | Method A | Method B | Method C |
| Column | C18, 250 x 4.6 mm, 5 µm[1] | Zorbax SB C18[2] | Hibar C18, 250 X 4.6 mm, 5µ[10] |
| Mobile Phase | Ammonium Acetate Buffer (pH 3) and Methanol (55:45 v/v)[1] | Gradient of Ammonium Phosphate Monobasic buffer and Methanol[2] | Methanol and 25mM Ammonium acetate (pH 3.0) (10:90 v/v)[10] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[10] |
| Detection | UV at 254 nm[1] | UV at 254 nm[2] | PDA Detector at 254 nm[10] |
| Application | Routine quality control, Assay | Impurity profiling and stability studies | Stability-indicating assay, separation of R and S isomers |
Discussion: While isocratic methods (Method A & C) are suitable for routine assays due to their simplicity and robustness, gradient methods (Method B) offer superior resolution for separating a wider range of process-related impurities and degradation products, making them ideal for in-depth impurity profiling and stability studies.[1][2][10] The choice of method depends on the specific in-process control objective, whether it is monitoring reaction completion, quantifying the intermediate, or identifying and quantifying trace impurities.
Experimental Protocols
Below are representative protocols for key experiments based on published methodologies.
Protocol 1: In-Process Monitoring of this compound Synthesis by RP-HPLC
This protocol is designed for determining the purity of the this compound intermediate and quantifying related impurities.
1. Objective: To assess the purity of the this compound intermediate and identify and quantify key process-related impurities such as residual Ganciclovir and the Bis-Valine ester.
2. Materials and Reagents:
-
This compound in-process sample
-
Reference standards for Vaganciclovir, Ganciclovir, and other known impurities
-
HPLC-grade Methanol[1]
-
HPLC-grade Acetonitrile[5]
-
Ammonium Acetate, analytical grade[1]
-
Glacial Acetic Acid, analytical grade[1]
-
HPLC-grade water
3. Chromatographic Conditions (Based on Method A[1]):
-
Instrument: High-Performance Liquid Chromatography system with UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of Ammonium Acetate Buffer (pH 3.0, adjusted with glacial acetic acid) and Methanol in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve a representative in-process sample of this compound in a suitable solvent (e.g., methanol or mobile phase) to obtain a known stock concentration (e.g., 100 µg/mL).[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the reference standard solutions to determine their retention times and establish system suitability (checking for parameters like theoretical plates, tailing factor, and reproducibility).
-
Inject the prepared in-process sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all relevant impurities.
6. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing retention times with those of the reference standards.
-
Calculate the area of each impurity peak and the main this compound peak.
-
Determine the percentage of each impurity using the area normalization method (assuming a similar response factor for closely related impurities) or against a calibrated reference standard.
-
Compare the results against the established in-process specifications.
Conclusion
A robust in-process control strategy is indispensable for the consistent and reliable manufacturing of high-quality Vaganciclovir. By focusing on the critical intermediate, this compound, manufacturers can proactively manage the impurity profile and ensure the final API meets stringent regulatory requirements.[4] The implementation of validated analytical methods, particularly stability-indicating RP-HPLC, at key process steps allows for real-time monitoring and control.[2][10] This comparative guide highlights the essential parameters, analytical techniques, and workflows that form the foundation of a scientifically sound approach to quality validation in antiviral drug development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Chromatographic development for valganciclovir impurities and stability. [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Valganciclovir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. valgenesis.com [valgenesis.com]
- 7. sware.com [sware.com]
- 8. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
Safety Operating Guide
Safe Disposal of CBZ-Vaganciclovir: A Procedural Guide
The proper disposal of CBZ-Vaganciclovir, a pharmaceutical compound used in research and development, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal can pose significant health risks and harm ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals.
Regulatory Compliance
All waste disposal procedures must strictly adhere to local, state, and federal regulations.[1][2] In the United States, the Environmental Protection Agency (EPA) governs the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Key provisions, such as the Hazardous Waste Pharmaceutical Final Rule (Subpart P), prohibit the disposal of hazardous pharmaceutical waste down drains, sinks, or toilets.[4][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
Hazard Profile and Waste Characterization
This compound and its components are associated with specific health hazards that necessitate their management as hazardous waste. Valganciclovir, a component of this compound, is classified as a reproductive toxin.[6][7] Due to these properties, this compound waste must be carefully segregated and handled to mitigate risks.
| Compound/Mixture | CAS Number | Key Hazards | Primary Disposal Route | Regulatory Considerations |
| This compound | Not Available | Reproductive Toxicity, potential for unknown potency.[6][7][8] | Incineration in a licensed hazardous waste facility.[8] | Must be managed as hazardous pharmaceutical waste.[5] |
| Valganciclovir | 175865-59-5 | May damage fertility or the unborn child.[6][7] | Dispose of at an approved waste disposal plant or hazardous waste collection point.[6][7] | Subject to EPA RCRA regulations.[4] |
| Carbamazepine (CBZ) | 298-46-4 | Environmental contaminant; harmful if swallowed.[2][9][10][11] | Offer to a licensed hazardous material disposal company; incineration recommended.[2][8] | Persistent in the environment; avoid release to waterways.[10][12] |
Standard Operating Procedure for Disposal
This procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or contaminated materials), personnel must wear appropriate PPE. This includes:
-
Safety goggles with side-shields[8]
-
Chemical-resistant gloves (inspect before use)[8]
-
Impervious, flame-resistant lab coat or clothing[8]
-
For bulk quantities or potential for dust, a NIOSH-approved respirator may be necessary.
2. Waste Segregation and Collection:
-
Designate a specific waste container: Use a clearly labeled, sealable container for all this compound waste. The label should read "Hazardous Pharmaceutical Waste: this compound" and include the appropriate hazard symbols.
-
Collect all contaminated materials: This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE.[5]
-
Avoid mixing waste: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.
3. Prohibited Disposal Methods:
-
DO NOT dispose of this compound, or its solutions, down the sink or in general trash.[1][5][8][13] This practice is illegal in many jurisdictions and leads to the contamination of water systems, as compounds like carbamazepine are persistent in the environment.[10][12]
4. Approved Disposal Methods:
-
Incineration: The recommended method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers.[4][8]
-
Licensed Disposal Vendor: All waste must be handled by a licensed hazardous material disposal company.[8] Keep the sealed waste container in a designated, secure storage area until it is collected by the approved vendor.
-
Landfill: In some cases, disposal at an authorized hazardous waste landfill may be an option, but this is generally less preferred than incineration.[1]
Experimental Protocol: Spill Cleanup
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
Methodology:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity. Restrict access to the spill area.[13]
-
Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment as listed above.
-
Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent materials to contain the spill.
-
Clean the Spill (Dry Material):
-
Decontaminate the Area:
-
After the bulk of the spill has been removed, decontaminate the surface. One safety data sheet suggests using a sodium hypochlorite solution for the non-recoverable remainder.[7]
-
Wipe the area with the decontamination solution, followed by a final rinse with water.
-
Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.
-
-
Final Steps:
-
Carefully remove and dispose of all contaminated PPE in the hazardous waste container.
-
Wash hands thoroughly with soap and water.[8]
-
Report the spill to your laboratory supervisor and EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. usa.cipla.com [usa.cipla.com]
- 10. A critical review on the pathways of carbamazepine transformation products in oxidative wastewater treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level: Unrecognized Sources of Environmental Contamination That Require Nontechnological Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Safeguarding Researchers: A Comprehensive Guide to Handling CBZ-Vaganciclovir
For laboratory professionals engaged in critical drug development, ensuring personal and environmental safety during the handling of potent compounds is paramount. This guide provides essential, immediate safety and logistical information for managing CBZ-Vaganciclovir (Valganciclovir), a substance recognized for its potential cytotoxic, mutagenic, and carcinogenic properties. Adherence to these protocols is crucial for minimizing exposure risk and ensuring regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Valganciclovir, the active component, is a prodrug of ganciclovir and should be handled with the same precautions as a cytotoxic agent.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Required PPE |
| Weighing and Compounding | Double chemotherapy gloves, disposable gown, N95 respirator, and eye/face protection (safety goggles and face shield). |
| Handling Solutions | Double chemotherapy gloves, disposable gown, and safety goggles. |
| Administering to Test Systems | Double chemotherapy gloves, disposable gown, and safety goggles. |
| Spill Cleanup | Double chemotherapy gloves, disposable gown, N95 respirator, eye/face protection, and shoe covers. |
| Waste Disposal | Double chemotherapy gloves and disposable gown. |
Key Handling Precautions:
-
Always handle this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Tablets should not be crushed or broken.[2] If a tablet is broken, avoid direct contact with the powder.[2]
-
Caregivers handling the substance should wear gloves and wash their hands thoroughly after contact.[3]
-
Avoid all personal contact, including inhalation.[4]
Operational and Disposal Plans
A clear, step-by-step plan for both routine operations and emergency situations is critical.
Standard Operating Procedure for Handling
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with disposable, absorbent liners.
-
Weighing: Conduct all weighing of powdered this compound within a ventilated enclosure.
-
Solubilization: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Post-Handling: After handling, remove PPE in the designated area, ensuring not to contaminate clean spaces. Wash hands thoroughly with soap and water.
Spill Management Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: Cordon off the spill area. For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean: Wearing appropriate PPE, decontaminate the spill area. Use a detergent solution followed by a 70% alcohol solution.
-
Dispose: Collect all contaminated materials (absorbent pads, cleaning materials, and contaminated PPE) in a designated hazardous waste container.
Disposal Plan
All waste generated from handling this compound, including unused product, contaminated labware, and PPE, must be treated as hazardous/cytotoxic waste.
-
Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a sealed, leak-proof container. Do not pour down the drain.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[1]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound (Valganciclovir).
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | 0.008 mg/m³ | [1] |
| Ganciclovir Plasma Half-life | Approximately 4.08 hours | [4] |
| Ganciclovir Intracellular Half-life | 18 hours |
Experimental Workflow for Safe Handling
The logical flow of operations is designed to minimize risk at every stage.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
